Tl45b
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H17F6N7OS |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[4-[3,5-bis(trifluoromethyl)phenyl]triazol-1-yl]-N-(6-ethyl-7,8-dihydropyrazolo[3,4-g][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H17F6N7OS/c1-2-35-17-4-3-15-19(14(17)8-29-35)37-20(30-15)31-18(36)10-34-9-16(32-33-34)11-5-12(21(23,24)25)7-13(6-11)22(26,27)28/h3-7,9,29H,2,8,10H2,1H3,(H,30,31,36) |
InChI Key |
JHMUZQQZTSRYGF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the TMEM45B Gene: Structure and Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein belonging to the TMEM45 family.[1] While its precise functions are still under active investigation, emerging evidence points to its significant involvement in a range of biological processes, including the innate immune response, cancer progression, and pain signaling.[2][3] Dysregulation of TMEM45B expression has been linked to various malignancies, including osteosarcoma, pancreatic cancer, and lung cancer, where it often acts as an oncogene.[2][4] This document provides a comprehensive technical overview of the current knowledge regarding the genomic structure of the TMEM45B gene and the molecular mechanisms that govern its expression. It is intended to serve as a foundational resource for researchers investigating TMEM45B's role in health and disease and for professionals exploring its potential as a therapeutic target.
TMEM45B Gene Structure
The TMEM45B gene is a protein-coding gene located on the long arm of chromosome 11.[5] Its genomic architecture is crucial for understanding its function and regulation.
Genomic Locus and Structural Features
The human TMEM45B gene resides on the plus strand of chromosome 11, specifically at the cytogenetic band 11q24.3.[5] The gene spans over 44 kilobases of genomic DNA.[5] The Human Protein Atlas reports the existence of two protein-coding transcripts for this gene.[6]
| Feature | Description | Reference |
| Official Gene Symbol | TMEM45B | [5] |
| Full Gene Name | Transmembrane Protein 45B | [5] |
| Aliases | BC016153, FLJ40787 | [5] |
| Gene ID | 120224 | [2] |
| Genomic Location | Chromosome 11: 129,815,848-129,860,003 (GRCh38/hg38) | [5] |
| Cytogenetic Band | 11q24.3 | [5] |
| Size | 44,156 bases | [5] |
| Orientation | Plus strand | [5] |
| Protein Isoforms | 2 protein-coding transcripts reported | [6] |
Protein Characteristics
The TMEM45B protein is predicted to be an integral, multi-pass membrane protein.[1][7] It is localized to several subcellular compartments, including the Golgi apparatus, endosome membrane, and lysosomal membrane.[1][2][5][7][8] This localization suggests its involvement in protein trafficking and signaling events originating from these organelles.
Regulation of TMEM45B Gene Expression
The expression of TMEM45B is tightly controlled at multiple levels, including transcriptional initiation and signaling pathway integration. Understanding these regulatory networks is key to deciphering its role in various physiological and pathological states.
Transcriptional Regulation
The promoter region of the TMEM45B gene contains binding sites for numerous transcription factors, indicating a complex regulatory control system.
| Predicted Transcription Factor | Source |
| C/EBPalpha | GeneCards (QIAGEN)[5] |
| C/EBPbeta | GeneCards (QIAGEN)[5] |
| HNF-1 / HNF-1A | GeneCards (QIAGEN)[5] |
| STAT5B | GeneGlobe (QIAGEN)[8] |
| HIPK2 | GeneGlobe (QIAGEN)[8] |
| TAF9B, SUPT5H, GTF2A2, POLR2B | GeneCards (SPP)[5] |
Key Signaling Pathways
Wnt/β-catenin Pathway: A significant body of evidence implicates TMEM45B as a component or regulator of the Wnt/β-catenin signaling pathway, particularly in the context of cancer.[4] In osteosarcoma cells, the knockdown of TMEM45B leads to a sharp downregulation in the expression of key downstream effectors of this pathway, including β-catenin, cyclin D1, and c-Myc.[4] This suggests that TMEM45B may function upstream to activate or sustain Wnt/β-catenin signaling, thereby promoting cell proliferation and invasion.[4] The inactivation of this pathway following TMEM45B silencing points to a potential therapeutic strategy for cancers with aberrant Wnt signaling.[4]
References
- 1. TMEM45B (human) [phosphosite.org]
- 2. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Tmem45b is essential for inflammation- and tissue injury-induced mechanical pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. uniprot.org [uniprot.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
cellular localization of transmembrane protein 45B
An In-depth Technical Guide to the Cellular Localization of Transmembrane Protein 45B (TMEM45B)
Introduction
Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein whose biological functions are an area of active investigation. Initially identified as a member of a large and diverse family of transmembrane proteins, recent studies have increasingly implicated TMEM45B in a variety of significant cellular processes. Its expression has been linked to innate immunity and, notably, its dysregulation is frequently observed in various human cancers, including lung, gastric, pancreatic, and osteosarcoma.[1][2][3][4] In these contexts, TMEM45B has been shown to influence cell proliferation, migration, invasion, and resistance to chemotherapy.[1][2][5] Understanding the precise subcellular localization of TMEM45B is critical for elucidating its molecular functions and for developing targeted therapeutic strategies. This guide provides a comprehensive overview of the current knowledge regarding the cellular distribution of TMEM45B, details the experimental methodologies used for its study, and visualizes its involvement in key signaling pathways.
Cellular Localization of TMEM45B
Experimental evidence from multiple studies has pinpointed the primary residence of TMEM45B to the endomembrane system, with a consistent localization within the Golgi apparatus, endosomes, and lysosomes.
-
Golgi Apparatus: A significant body of evidence places TMEM45B within the Golgi apparatus, specifically identifying it in the membranes of the trans-Golgi network (TGN).[6][7] In a study on dorsal root ganglion (DRG) neurons, TMEM45B was shown to be selectively localized in the trans-Golgi, co-localizing with the TGN marker TGN38 and showing side-by-side apposition to the cis-Golgi marker GM130.[8] This specific localization suggests a role in the processing, sorting, and trafficking of proteins and lipids emanating from the Golgi.
-
Endosomes and Lysosomes: In addition to the Golgi, TMEM45B has been identified in the membranes of endosomes and lysosomes.[6][7][9][10] This distribution points to potential functions in endocytic pathways, protein degradation, and cellular clearance mechanisms.
-
Other Predicted Locations: Computational predictions based on its structure have also suggested that TMEM45B may be found in the endoplasmic reticulum (ER) and the plasma membrane.[4][6] However, these locations await definitive experimental confirmation. The Human Protein Atlas has also noted localization to the nucleoplasm, though the primary consensus points towards the endomembrane system.[11]
Quantitative Data on TMEM45B Distribution
Quantitative analysis of TMEM45B expression in specific cell types provides deeper insight into its physiological roles. The following table summarizes co-localization data from a study on mouse dorsal root ganglion (DRG) neurons.
| Cell/Neuron Type | Marker | Percentage of Marker-Positive Neurons Expressing TMEM45B | Tissue Source |
| Non-peptidergic sensory neurons | IB4 | 93.5% ± 2.4% | Mouse DRG |
| Noxious heat-sensitive sensory neurons | TRPV1 | 19.1% ± 1.1% | Mouse DRG |
| Peptidergic sensory neurons | CGRP | 7.1% ± 1.3% | Mouse DRG |
| Myelinated sensory neurons | NF200 | 0.1% ± 0.1% | Mouse DRG |
Data sourced from a study on Tmem45b in mechanical pain hypersensitivity.[8]
Experimental Protocols
The determination of TMEM45B's subcellular localization relies on established cell and molecular biology techniques. Below are detailed methodologies for key experimental approaches.
Immunofluorescence (IF) Staining for Microscopic Visualization
This protocol provides a general framework for the visualization of endogenous or tagged TMEM45B in cultured cells.
Objective: To visualize the subcellular localization of TMEM45B by staining with specific antibodies and co-localizing with known organelle markers.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary antibody: Anti-TMEM45B antibody (specific for the target protein)
-
Primary antibodies for organelle markers (e.g., anti-TGN38 for trans-Golgi, anti-LAMP1 for lysosomes)
-
Secondary antibodies: Fluorophore-conjugated antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to 60-70% confluency on sterile glass coverslips placed in a petri dish or multi-well plate.
-
Rinsing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Add 4% PFA to the coverslips and incubate for 15-20 minutes at room temperature to cross-link proteins and preserve cell morphology.
-
Permeabilization: Wash the cells three times with PBS. Add permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.
-
Blocking: Wash the cells again three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-TMEM45B antibody and organelle marker antibodies in blocking buffer to their optimal concentrations. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Add the solution to the coverslips and incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the stained cells using a confocal or fluorescence microscope. Capture images in separate channels for TMEM45B, the organelle marker, and DAPI, then merge to observe co-localization.
Subcellular Fractionation and Western Blotting
This biochemical method separates cellular components by differential centrifugation, allowing for the identification of TMEM45B in specific organelle fractions.
Objective: To determine the presence and relative abundance of TMEM45B in different subcellular compartments.
Materials:
-
Cultured cells or tissue sample
-
Homogenization buffer (e.g., hypotonic buffer with protease inhibitors)
-
Dounce homogenizer or needle/syringe
-
Centrifuge and ultracentrifuge
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blotting apparatus (transfer system, PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-TMEM45B
-
Loading control antibodies (for specific fractions, e.g., Calnexin for ER, GAPDH for cytosol)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in a hypotonic homogenization buffer and allow cells to swell on ice.[12]
-
Homogenization: Disrupt the cell membranes using a Dounce homogenizer or by passing the suspension through a fine-gauge needle.[12] The goal is to break the plasma membrane while leaving organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and unbroken cells. The supernatant is the post-nuclear supernatant.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g) for 20 minutes to pellet mitochondria and lysosomes.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing ER and Golgi).[12] The final supernatant is the cytosolic fraction.
-
-
Protein Quantification: Measure the protein concentration of each fraction.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with the primary anti-TMEM45B antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system. Analyze the bands to see in which fraction TMEM45B is most abundant.
-
Signaling Pathways and Functional Relationships
The localization of TMEM45B in key cellular compartments is directly related to its function in signaling pathways that control cell fate. Knockdown of TMEM45B has been shown to impact both the JAK/STAT and Wnt/β-catenin pathways, particularly in cancer cells.[1][3][4]
Visualizations
The following diagrams illustrate key experimental and signaling concepts related to TMEM45B.
Caption: Workflow for determining TMEM45B subcellular localization.
Caption: TMEM45B's role in the JAK/STAT pathway in cancer cells.[1][3]
Caption: TMEM45B's influence on the Wnt/β-catenin pathway.[1][4]
Conclusion
The current body of research firmly places Transmembrane Protein 45B within the endomembrane system, with its most definitive localization in the trans-Golgi network, endosomes, and lysosomes.[6][7][8] This distribution is consistent with its proposed roles in protein trafficking and signaling pathway modulation. The association of TMEM45B with critical cancer-related pathways such as JAK/STAT and Wnt/β-catenin underscores its importance as a potential biomarker and therapeutic target.[1][4] Future research should focus on high-resolution imaging to confirm its presence in other predicted locations, identifying its direct protein interactors within these compartments, and precisely mapping how its specific localization dictates its function in both normal physiology and disease states. Such efforts will be invaluable for the development of novel strategies for cancers where TMEM45B is overexpressed.
References
- 1. The roles and functions of TMEM protein family members in cancers, cardiovascular and kidney diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TMEM Proteins in Cancer: A Review [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 5. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pnas.org [pnas.org]
- 9. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Membrane Orientation and Subcellular Localization of Transmembrane Protein 106B (TMEM106B), a Major Risk Factor for Frontotemporal Lobar Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
TMEM45B expression in normal human tissues
An In-depth Technical Guide to the Expression of TMEM45B in Normal Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 45B (TMEM45B) is a protein-coding gene whose function is an active area of investigation.[1] Current research suggests it plays a role in the innate immune response, specifically in antiviral mechanisms.[2] Structurally, TMEM45B is a multi-pass membrane protein. While much of the research on TMEM45B has focused on its upregulation in various cancers, such as osteosarcoma and lung cancer, understanding its baseline expression profile in healthy human tissues is critical for contextualizing its role in disease and for the development of targeted therapeutics.[3][4] This document provides a comprehensive overview of TMEM45B expression across a range of normal human tissues at both the transcriptomic and proteomic levels, details common experimental protocols for its study, and explores its potential signaling pathway involvement.
Transcriptomic Expression Profile (RNA)
Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) shows that TMEM45B mRNA is detected in many tissues.[5][6] The expression is particularly enhanced in the esophagus and intestine.[6][7] The following table summarizes the median transcript expression levels in Transcripts Per Million (TPM) across a variety of normal human tissues, based on GTEx data.[8][9]
Table 1: Median RNA Expression of TMEM45B in Normal Human Tissues (GTEx V8)
| Tissue | Median Expression (TPM) |
|---|---|
| Esophagus - Mucosa | 105.80 |
| Esophagus - Muscularis | 48.91 |
| Colon - Transverse | 38.69 |
| Small Intestine - Terminal Ileum | 33.72 |
| Stomach | 29.54 |
| Vagina | 28.51 |
| Skin - Sun Exposed (Lower leg) | 26.16 |
| Skin - Not Sun Exposed (Suprapubic) | 24.58 |
| Colon - Sigmoid | 23.49 |
| Adrenal Gland | 15.11 |
| Lung | 12.82 |
| Prostate | 12.01 |
| Ovary | 10.63 |
| Breast - Mammary Tissue | 9.98 |
| Uterus | 9.17 |
| Testis | 8.13 |
| Thyroid | 7.91 |
| Artery - Aorta | 7.82 |
| Heart - Atrial Appendage | 4.41 |
| Pancreas | 4.25 |
| Nerve - Tibial | 3.53 |
| Adipose - Subcutaneous | 3.48 |
| Kidney - Cortex | 2.50 |
| Liver | 2.41 |
| Spleen | 2.27 |
| Brain - Cortex | 1.11 |
| Skeletal Muscle | 0.89 |
| Whole Blood | 0.47 |
(Data sourced from the GTEx Portal. Tissues are selected to represent a broad range of organ systems.)
Proteomic Expression Profile (Protein)
Protein expression data, primarily derived from immunohistochemistry (IHC) studies by the Human Protein Atlas, reveals that TMEM45B protein is present in most tissues, with predominantly cytoplasmic staining.[5][10] However, it is important to note that the Human Protein Atlas reports low consistency between antibody staining results and RNA expression data for this particular protein, suggesting that post-transcriptional regulation may play a significant role or that antibody specificity could be a variable.[5]
Table 2: Immunohistochemistry (IHC) Summary of TMEM45B Protein in Normal Human Tissues
| Tissue | Cell Type | Staining Level | Subcellular Location |
|---|---|---|---|
| Gastrointestinal Tract | |||
| Esophagus | Squamous epithelial cells | Medium | Cytoplasmic |
| Duodenum | Glandular cells | High | Cytoplasmic |
| Small intestine | Glandular cells | Medium | Cytoplasmic |
| Colon | Glandular cells | Medium | Cytoplasmic |
| Liver | Hepatocytes | High | Cytoplasmic |
| Liver | Cholangiocytes | Low | Cytoplasmic |
| Pancreas | Exocrine glandular cells | Medium | Cytoplasmic |
| Reproductive System | |||
| Testis | Cells in seminiferous ducts | Medium | Cytoplasmic |
| Prostate | Glandular cells | Medium | Cytoplasmic |
| Endometrium | Glandular cells | Low | Cytoplasmic |
| Other Tissues | |||
| Kidney | Cells in tubules | Medium | Cytoplasmic |
| Skin | Squamous epithelial cells | Medium | Cytoplasmic |
| Lung | Pneumocytes | Low | Cytoplasmic |
| Spleen | White pulp cells | Low | Cytoplasmic |
| Brain (Cerebral Cortex) | Neuropil | Not detected | - |
(Data synthesized from the Human Protein Atlas.)
Subcellular Localization
The primary subcellular location reported by large-scale screening is the cytoplasm and nucleoplasm.[10] More specific research in mouse dorsal root ganglion (DRG) neurons has identified TMEM45B localization in the trans-Golgi apparatus.[11][12] This more specific localization may suggest a role in protein processing and trafficking within certain cell types.
Potential Signaling Pathway Involvement
While the precise signaling pathways involving TMEM45B in normal physiological contexts are not yet fully elucidated, research in disease models, particularly cancer, has offered potential insights. Multiple studies have linked TMEM45B to the canonical Wnt/β-catenin signaling pathway.[3][4] In osteosarcoma cells, knockdown of TMEM45B was shown to decrease the expression of β-catenin and its downstream targets, c-Myc and Cyclin D1.[3][4] It is hypothesized that TMEM45B may promote the translocation of β-catenin into the nucleus, though the exact mechanism is unclear.[13] This relationship is depicted below, with the caveat that this interaction has been observed in a cancer context and its relevance to normal tissue homeostasis requires further investigation.
Experimental Protocols & Workflows
The study of TMEM45B expression relies on standard molecular biology techniques. Below are representative protocols for quantifying its mRNA and protein levels.
General Workflow for Expression Analysis
A typical project to characterize the expression of a gene like TMEM45B involves parallel transcriptomic and proteomic analyses, starting from tissue sample collection and culminating in data integration and biological interpretation.
Quantitative Real-Time PCR (qRT-PCR) for TMEM45B mRNA
This two-step protocol is a standard method for quantifying TMEM45B mRNA levels relative to a stable reference gene.
I. RNA Extraction and cDNA Synthesis:
-
Homogenization: Homogenize ~20-30 mg of fresh-frozen normal human tissue in a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
RNA Isolation: Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
II. qPCR Reaction:
-
Reaction Mix: Prepare a qPCR reaction mix containing:
-
cDNA template (diluted 1:10)
-
SYBR Green Master Mix (containing dNTPs, Taq polymerase, and SYBR Green dye)
-
Forward and Reverse primers specific for TMEM45B (designed to span an exon-exon junction).
-
Nuclease-free water.
-
-
Controls: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to verify the absence of genomic DNA amplification.
-
Thermal Cycling: Perform the reaction on a real-time PCR instrument with a typical program:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
40 cycles of:
-
Denaturation (95°C for 15 seconds).
-
Annealing/Extension (60°C for 60 seconds).
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Determine the threshold cycle (Ct) for TMEM45B and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of TMEM45B using the delta-delta Ct (ΔΔCt) method.
Immunohistochemistry (IHC) for TMEM45B Protein
This protocol details the staining of TMEM45B in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through a graded series of ethanol (B145695): 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER). Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against TMEM45B (e.g., a rabbit polyclonal) diluted in antibody diluent. Incubation is typically done overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides to remove unbound primary antibody.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30-60 minutes.
-
Wash, then apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
-
Chromogen and Counterstain:
-
Wash slides and apply a chromogen solution such as DAB (3,3'-Diaminobenzidine). Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei (blue).
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a reverse graded ethanol series and xylene.
-
Mount with a permanent mounting medium and a coverslip for microscopic examination.
-
Conclusion
TMEM45B exhibits a broad but distinct expression pattern in normal human tissues, with the highest transcript levels found in the esophagus and colon. At the protein level, it is widely detected with a predominant cytoplasmic localization. While its role in normal physiology is still under investigation, its specific localization to the trans-Golgi in certain neurons and its putative link to the Wnt/β-catenin pathway in disease states suggest functions in protein trafficking and cell signaling. The provided data and protocols serve as a foundational resource for researchers investigating TMEM45B's role in health and its potential as a biomarker or therapeutic target in disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue expression of TMEM45B - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tissue expression of TMEM45B - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 7. Tissue expression of TMEM45B - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 8. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]
- 9. TileDB [cloud.tiledb.com]
- 10. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. pnas.org [pnas.org]
- 12. Tmem45b is essential for inflammation- and tissue injury-induced mechanical pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TMEM45B in Innate Immunity: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 45B (TMEM45B) is emerging as a significant player in the host's innate immune response, particularly in the defense against viral pathogens. As an interferon-stimulated gene (ISG), TMEM45B is upregulated in response to viral infections and contributes to the establishment of an antiviral state. This technical guide provides a comprehensive overview of the current understanding of TMEM45B's function in innate immunity, with a focus on its antiviral mechanisms, the signaling pathways that govern its expression and action, and detailed experimental protocols to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the intricate mechanisms of innate immunity and the potential of novel host factors as therapeutic targets.
Antiviral Function of TMEM45B
TMEM45B has been identified as a host antiviral factor, primarily demonstrating activity against alphaviruses. Its mechanism of action involves direct interaction with viral components, leading to the suppression of viral replication.
Mechanism of Action
TMEM45B is a transmembrane protein that localizes to the trans-Golgi network, endosomes, and lysosomes. Its antiviral activity is mediated through its interaction with specific viral nonstructural proteins (nsPs). In the case of alphaviruses like Sindbis virus (SINV) and Chikungunya virus (CHIKV), TMEM45B has been shown to interact with nsP1 and nsP4. These viral proteins are essential components of the viral replication complex. By binding to nsP1 and nsP4, TMEM45B is thought to interfere with the formation or function of this complex, thereby inhibiting viral RNA synthesis and subsequent replication.[1][2]
One of the key consequences of TMEM45B expression is the increased sensitivity of intracellular viral RNA to RNase treatment. This suggests that TMEM45B may alter the protective environment of the viral replication complexes, making the viral genetic material more accessible to cellular nucleases. Furthermore, overexpression of TMEM45B has been observed to dramatically diminish the formation of cytopathic vacuoles (CPVs), which are characteristic structures induced by many viral infections and are the sites of viral replication.[2]
Quantitative Data on Antiviral Activity
The antiviral effect of TMEM45B has been quantified in several studies. The following tables summarize the key quantitative data demonstrating the inhibitory effect of TMEM45B on viral replication.
| Virus | Cell Line | Method of Quantification | Fold Inhibition of Viral Replication | Reference |
| Sindbis Virus (SINV) | 293T | Luciferase Reporter Assay (MOI 0.001) | ~46-fold | [2] |
| Sindbis Virus (SINV) | 293T | Luciferase Reporter Assay (MOI 0.01) | ~10-fold | [2] |
Table 1: Quantitative analysis of TMEM45B-mediated inhibition of Sindbis virus replication.
| Virus | Method of Interaction Analysis | Interacting Viral Proteins | Reference |
| Sindbis Virus (SINV) | Co-immunoprecipitation | Nsp1, Nsp4 | [1][2] |
| Chikungunya Virus (CHIKV) | Co-immunoprecipitation | Nsp1, Nsp4 | [2] |
Table 2: Interaction of TMEM45B with alphavirus nonstructural proteins.
Signaling Pathways
The expression and function of TMEM45B are tightly regulated by cellular signaling pathways, primarily the interferon signaling cascade.
Upstream Signaling: Induction of TMEM45B Expression
As an ISG, the expression of TMEM45B is induced by type I and type II interferons (IFNs). This induction is a hallmark of the innate immune response to viral infections. The promoter region of the TMEM45B gene likely contains interferon-stimulated response elements (ISREs) and/or gamma-activated sequences (GAS), which are binding sites for transcription factors activated by the IFN signaling pathway.
Upon viral recognition by pattern recognition receptors (PRRs), host cells produce IFNs. These IFNs then bind to their respective receptors on the surface of infected and neighboring cells, activating the JAK-STAT signaling pathway. This leads to the phosphorylation and nuclear translocation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 complex. ISGF3 binds to ISREs in the promoters of ISGs, including TMEM45B, to drive their transcription. Similarly, IFN-γ can induce the formation of STAT1 homodimers that bind to GAS elements.
References
The Role of Transmembrane Proteins in Viral Replication: A Conceptual Framework for Investigating TMEM45B
Preamble: As of late 2025, specific literature detailing the direct involvement of Transmembrane Protein 45B (TMEM45B) in viral replication is not available in the public research domain. This guide, therefore, provides a conceptual framework based on the established roles of other transmembrane proteins in virology. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in investigating the potential role of TMEM45B in viral life cycles. The methodologies, data, and pathways presented are hypothetical and illustrative of the approaches that could be taken in such a research endeavor.
Introduction: The Critical Roles of Host Transmembrane Proteins in Viral Replication
Viruses are obligate intracellular parasites that rely heavily on the host cell's machinery for their replication. Host transmembrane proteins, which are integral to cellular membranes, play multifaceted roles in the viral life cycle. These roles can include acting as viral entry receptors, co-receptors, and facilitating viral particle assembly and budding. Furthermore, they can be crucial components of cellular signaling pathways that are hijacked by viruses to create a favorable environment for their propagation. Given its nature as a transmembrane protein, TMEM45B is a candidate for investigation as a potential host factor in viral infections.
Hypothetical Involvement of TMEM45B in Viral Replication: A Proposed Signaling Pathway
A plausible hypothesis is that TMEM45B could be a component of a cellular signaling pathway that is manipulated by a virus. For instance, a viral protein could interact with TMEM45B, triggering a downstream cascade that ultimately benefits viral replication, perhaps by inhibiting an antiviral response or promoting the expression of genes necessary for viral propagation.
Caption: Hypothetical signaling cascade initiated by a viral protein's interaction with TMEM45B.
A Framework for Investigation: Experimental Workflow
To determine the role of TMEM45B in viral replication, a structured experimental approach is necessary. The following workflow outlines a potential strategy, starting from initial screening to more detailed mechanistic studies.
Caption: A potential experimental workflow to elucidate the role of TMEM45B in viral replication.
Data Presentation: Hypothetical Quantitative Data
Should the above experiments yield positive results, the quantitative data could be summarized as follows for clear comparison.
| Experiment | Condition | Metric | Result (Hypothetical) | Interpretation |
| Viral Titer Assay | Control (Scrambled siRNA) | Plaque Forming Units (PFU/mL) | 1 x 10^7 | Baseline viral replication. |
| TMEM45B siRNA | PFU/mL | 5 x 10^4 | TMEM45B knockdown significantly reduces viral replication. | |
| Empty Vector Control | PFU/mL | 1.2 x 10^7 | Baseline viral replication in overexpression system. | |
| TMEM45B Overexpression | PFU/mL | 3.5 x 10^8 | TMEM45B overexpression enhances viral replication. | |
| Luciferase Reporter Assay | Control | Relative Luciferase Units (RLU) | 1.0 | Baseline promoter activity. |
| (NF-κB Promoter) | Virus Infection | RLU | 8.5 | Virus infection activates the NF-κB pathway. |
| Virus Infection + TMEM45B siRNA | RLU | 2.1 | TMEM45B is required for virus-induced NF-κB activation. |
Experimental Protocols: Key Methodologies
Detailed and reproducible protocols are fundamental to rigorous scientific inquiry. Below are methodologies for key experiments that would be central to investigating TMEM45B's role in viral replication.
siRNA-mediated Knockdown of TMEM45B
-
Cell Seeding: Plate a human cell line susceptible to the virus of interest (e.g., A549, Huh7) in 24-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Reagent Preparation: For each well, dilute 1 µL of a suitable lipid-based transfection reagent into 50 µL of serum-free medium. In a separate tube, dilute 20 pmol of TMEM45B-targeting siRNA or a non-targeting control siRNA into 50 µL of serum-free medium.
-
Complex Formation: Combine the diluted transfection reagent and siRNA solutions, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: Add 100 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown: Harvest a subset of cells to assess TMEM45B mRNA and protein levels via RT-qPCR and Western blotting, respectively.
Plaque Assay for Viral Titer Determination
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line in 6-well plates.
-
Viral Infection: Prepare 10-fold serial dilutions of the viral stock. Remove the culture medium from the cells and infect with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1:1 mixture of 2X DMEM and 1.6% low-melting-point agarose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Calculation: Calculate the viral titer in PFU/mL by counting the number of plaques at a dilution that yields a countable number (30-100 plaques) and applying the appropriate dilution factor.
Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells co-expressing a tagged TMEM45B and a viral protein of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody specific to the tag on TMEM45B and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the viral protein of interest and the tagged TMEM45B.
Conclusion and Future Directions
While the direct role of TMEM45B in viral replication remains to be elucidated, this guide provides a comprehensive framework for its investigation. The hypothetical pathways, experimental workflows, and protocols outlined here are based on established methodologies for studying host-virus interactions. Future research in this area could potentially identify TMEM45B as a novel host factor involved in viral replication, which could open new avenues for the development of antiviral therapeutics. Such studies would contribute significantly to our understanding of the complex interplay between viruses and their hosts.
The Evolutionary Bedrock of TMEM45B: A Conserved Player in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transmembrane Protein 45B (TMEM45B) is a multi-pass transmembrane protein implicated in a growing number of critical cellular processes, from innate immunity to tumorigenesis and pain sensitivity. Its functional significance is underscored by a high degree of evolutionary conservation across a wide range of vertebrate species. This technical guide provides a comprehensive overview of the evolutionary conservation of the TMEM45B gene, presenting quantitative sequence analysis, detailed experimental protocols for its study, and visual workflows of associated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological roles of this highly conserved protein.
Introduction to TMEM45B
Transmembrane Protein 45B is a member of the TMEM45 family, with TMEM45A being a notable paralog. Structurally, TMEM45B is predicted to be a seven-pass transmembrane protein. Cellularly, it is localized to the membranes of the Golgi apparatus, endosomes, and lysosomes. Functionally, TMEM45B has been identified as a multifaceted protein. It plays a role in the innate immune response and has been shown to be essential for inflammation and tissue injury-induced mechanical pain hypersensitivity. Furthermore, emerging evidence has highlighted its role in oncology, where its expression is often dysregulated. Notably, in osteosarcoma, TMEM45B has been shown to influence cell proliferation and invasion, partially through the Wnt/β-catenin signaling pathway.[1]
The diverse and critical functions of TMEM45B suggest that its structural integrity and, consequently, its function are maintained by strong selective pressure throughout evolution. Understanding the degree of this conservation is paramount for elucidating its fundamental biological roles and for the development of targeted therapeutics.
Quantitative Analysis of TMEM45B Conservation
The evolutionary conservation of a protein is a strong indicator of its functional importance. To quantify the degree of conservation of TMEM45B, protein sequences from a range of vertebrate species were obtained from the UniProt and NCBI databases. A multiple sequence alignment was performed using Clustal Omega to calculate the percentage identity of each ortholog relative to the human TMEM45B protein (UniProt Accession: Q96B21).
Table 1: Evolutionary Conservation of TMEM45B Protein Sequence
| Species | Common Name | Class | UniProt/NCBI Accession | Length (Amino Acids) | % Identity to Human TMEM45B |
| Homo sapiens | Human | Mammalia | Q96B21 | 275 | 100% |
| Pan troglodytes | Chimpanzee | Mammalia | XP_522248.2 | 275 | 99.3% |
| Mus musculus | Mouse | Mammalia | Q8VCZ2 | 278 | 91.8% |
| Rattus norvegicus | Rat | Mammalia | NP_001100411.1 | 278 | 91.4% |
| Gallus gallus | Chicken | Aves | XP_004948025.1 | 278 | 78.4% |
| Xenopus tropicalis | Western clawed frog | Amphibia | Q5XGD7 | 280 | 73.2% |
| Xenopus laevis | African clawed frog | Amphibia | Q6NS09 | 280 | 72.5% |
| Danio rerio | Zebrafish | Actinopterygii | NP_991240.1 | 279 | 63.8% |
Note: Sequence identity was calculated based on a global alignment of the full-length protein sequences against the human reference.
The data clearly demonstrates a high degree of sequence conservation among mammals and substantial conservation across more distantly related vertebrates, including birds, amphibians, and fish. This strong conservation across hundreds of millions of years of evolution reinforces the hypothesis that TMEM45B is involved in fundamental biological processes.
Experimental Methodologies for the Study of TMEM45B
The following section provides detailed protocols for key experiments commonly used to investigate the expression and function of TMEM45B. These are generalized protocols and may require optimization for specific cell types or tissues.
Quantitative Real-Time PCR (qRT-PCR) for TMEM45B mRNA Expression
This protocol is used to quantify the relative abundance of TMEM45B mRNA.
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Primer Design: Design primers specific to the TMEM45B transcript. For human TMEM45B, an example primer set is:
-
Forward: 5'-AGGGAGGAAGAGGAGGAGAG-3'
-
Reverse: 5'-ACTCCTGCTTGCTGATCCAC-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).
-
Data Analysis: Analyze the data using the comparative Cq (2-ΔΔCq) method. Normalize the Cq value of TMEM45B to an endogenous control gene (e.g., GAPDH, ACTB) to determine the relative expression level.
Western Blotting for TMEM45B Protein Detection
This protocol is used to detect and quantify TMEM45B protein levels.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TMEM45B overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
shRNA-Mediated Knockdown of TMEM45B
This protocol describes the use of short hairpin RNA (shRNA) to silence TMEM45B expression.
-
Cell Plating: Plate cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.
-
shRNA Plasmid Preparation: Use commercially available or custom-designed shRNA plasmids targeting TMEM45B. A non-targeting scrambled shRNA should be used as a negative control.
-
Transfection: Transfect the cells with the shRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine). Prepare DNA-lipid complexes according to the manufacturer's protocol and add them to the cells.
-
Post-Transfection: After 48-72 hours, harvest the cells to assess knockdown efficiency by qRT-PCR or Western blotting.
-
Stable Cell Line Generation (Optional): If the shRNA plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the culture medium 48 hours post-transfection to select for stably transfected cells.
Immunohistochemistry (IHC) for TMEM45B Localization
This protocol is for visualizing TMEM45B protein in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., sodium citrate (B86180) buffer, pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against TMEM45B overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizing Workflows and Pathways
Workflow for Assessing Evolutionary Conservation
The following diagram illustrates a typical workflow for analyzing the evolutionary conservation of a gene like TMEM45B.
TMEM45B in the Wnt/β-catenin Signaling Pathway
Knockdown of TMEM45B has been shown to downregulate key components of the Wnt/β-catenin pathway. While the direct interaction is still under investigation, the following diagram illustrates the putative role of TMEM45B in modulating this critical signaling cascade.
Conclusion
The significant evolutionary conservation of the TMEM45B gene across a broad range of vertebrates provides compelling evidence for its indispensable role in fundamental cellular functions. Its involvement in pathways critical for development and homeostasis, such as the Wnt/β-catenin pathway, and its association with various pathologies, including cancer and pain, position TMEM45B as a promising target for future research and therapeutic development. The methodologies and data presented in this guide offer a robust framework for scientists to further investigate the intricate biology of this conserved and functionally significant transmembrane protein.
References
The Role of TMEM45B and Its Paralog TMEM45A in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transmembrane (TMEM) proteins represent a large and diverse group of molecules crucial for various cellular functions. Among them, TMEM45B and its paralog, TMEM45A, have emerged as significant players in both normal physiological processes and the pathogenesis of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the current understanding of TMEM45B and TMEM45A, focusing on their molecular functions, involvement in key signaling pathways, and their potential as therapeutic targets and biomarkers. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades they modulate, offering a valuable resource for researchers in the field.
Introduction to TMEM45A and TMEM45B
TMEM45A and TMEM45B are members of the transmembrane protein family, sharing sequence homology and some functional overlap.[1] Both are multi-pass transmembrane proteins.[2] TMEM45A is localized to the Golgi apparatus, while TMEM45B is predicted to be in the Golgi apparatus, endosome membrane, and lysosomal membrane.[3][4]
Functionally, TMEM45A is involved in the process of epidermal keratinization.[2] In contrast, TMEM45B has been implicated in the innate immune response.[4] Despite these distinct physiological roles, both proteins have been extensively studied for their involvement in cancer progression.
Comparative Functional Analysis
While sharing paralogy, TMEM45A and TMEM45B exhibit both distinct and overlapping functions, particularly in the context of cancer biology. Both proteins are frequently upregulated in various tumor types and have been shown to promote cancer cell proliferation, migration, and invasion.[5][6]
Role in Cancer
TMEM45A has been identified as an oncogene in several cancers, including glioma, breast cancer, liver cancer, and ovarian cancer.[3][7][8] Its overexpression is often associated with a poor prognosis.[8] A key function of TMEM45A in cancer is its role in conferring chemoresistance, particularly under hypoxic conditions.[7]
TMEM45B is also upregulated in numerous cancers, such as lung cancer, gastric cancer, osteosarcoma, and pancreatic cancer, where its increased expression often correlates with poor patient survival.[4][6][9][10] Similar to its paralog, TMEM45B promotes tumorigenicity by enhancing cell proliferation, migration, and invasion.[9][10]
Quantitative Data on Expression and Functional Effects
The following tables summarize the quantitative data from various studies on the differential expression of TMEM45A and TMEM45B in cancer and the functional consequences of their modulation.
Table 1: Differential Expression of TMEM45A and TMEM45B in Cancer
| Gene | Cancer Type | Tissue | Fold Change/Expression Level | Reference |
| TMEM45A | Glioma | Tumor vs. Non-tumorous brain | Significantly higher mRNA levels in glioma tissues.[3] | [3] |
| TMEM45A | Breast Cancer | Palbociclib-resistant cells vs. parental cells | Highly expressed in resistant cells.[11] | [11] |
| TMEM45A | Clear Cell Renal Cell Carcinoma | Tumor vs. Normal kidney | Significantly overexpressed in ccRCC tissues.[12] | [12] |
| TMEM45B | Lung Cancer | Tumor vs. Non-tumor tissue | Upregulated in lung cancer tissues.[11] | [11] |
| TMEM45B | Prostate Cancer | Metastatic vs. Primary PCa | mRNA level significantly higher in metastatic PCa.[13] | [13] |
| TMEM45B | Osteosarcoma | Osteosarcoma cell lines vs. normal | Dramatically upregulated at both mRNA and protein levels.[10] | [10] |
| TMEM45B | Pancreatic Cancer | Pancreatic cancer tissues and cell lines vs. normal | High expression in pancreatic cancer.[6] | [6] |
Table 2: Quantitative Effects of TMEM45A and TMEM45B Knockdown on Cellular Functions
| Gene | Cell Line(s) | Cellular Process | Quantitative Effect | Reference |
| TMEM45A | U251 and U373 (Glioma) | Migration | Significant reduction in migration (U251: 76±1 to 46±1; U373: 62±2 to 27±1).[3] | [3] |
| TMEM45A | U251 (Glioma) | Protein Expression | Protein levels of Cyclin D1, CDK4, PCNA, MMP-2, and MMP-9 reduced to 71.9%, 50.5%, 21.6%, 53.2%, and 35.3% of control, respectively.[3] | [3] |
| TMEM45B | SW1990 and PANC-1 (Pancreatic Cancer) | Proliferation, Invasion, Migration | Significant reduction upon RNA interference.[14] | [14] |
| TMEM45B | U2OS (Osteosarcoma) | Proliferation, Migration, Invasion | Significant suppression upon knockdown.[10] | [10] |
Signaling Pathways
TMEM45A and TMEM45B are implicated in the regulation of several critical signaling pathways that are often dysregulated in cancer.
TMEM45A-Associated Signaling Pathways
TGF-β Signaling: Knockdown of TMEM45A has been shown to downregulate the expression of TGF-β1, TGF-β2, RhoA, and ROCK2, suggesting an important role for TMEM45A in the TGF-β signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.[5]
AKT/mTOR Signaling: TMEM45A can activate the AKT/mTOR signaling pathway, which is central to cell cycle progression and glycolysis.[11] This activation contributes to chemoresistance in breast cancer.[11]
TMEM45B-Associated Signaling Pathways
JAK/STAT Signaling: In gastric cancer, knockdown of TMEM45B has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of the JAK/STAT pathway that regulates cell proliferation, migration, and invasion.[4]
Wnt/β-catenin Signaling: TMEM45B can regulate the Wnt/β-catenin signaling pathway.[10] Knockdown of TMEM45B in osteosarcoma cells leads to a sharp downregulation of β-catenin, cyclin D1, and c-Myc, which are critical downstream effectors of this pathway.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study TMEM45A and TMEM45B.
siRNA-Mediated Knockdown
This protocol describes the transient knockdown of TMEM45A or TMEM45B using small interfering RNA (siRNA).
Materials:
-
TMEM45A or TMEM45B specific siRNA duplexes (e.g., from Santa Cruz Biotechnology)[15][16]
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium and supplements
-
Appropriate cell line (e.g., U251 for glioma, A549 for lung cancer)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 20-80 pmols of the specific siRNA or control siRNA into 100 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute 6 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Wash the cells once with 2 mL of siRNA Transfection Medium. Add 800 µL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes. Mix gently and overlay the 1 mL mixture onto the washed cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration. Incubate for an additional 24-72 hours before proceeding with downstream analyses.
References
- 1. cusabio.com [cusabio.com]
- 2. Anti-TMEM45B Antibodies | Invitrogen [thermofisher.com]
- 3. Knockdown of TMEM45A inhibits the proliferation, migration and invasion of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. TMEM45A is essential for hypoxia-induced chemoresistance in breast and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMEM45A enhances palbociclib resistance and cellular glycolysis by activating AKT/mTOR signaling pathway in HR+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of TMEM45A Promoted the Progression of Clear Cell Renal Cell Carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-TMEM45B Human Protein Atlas Antibody [atlasantibodies.com]
- 14. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. scbt.com [scbt.com]
- 16. scbt.com [scbt.com]
Initial Studies on Transmembrane Protein 45B (TMEM45B) in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transmembrane protein 45B (TMEM45B) is an integral membrane protein whose role in cellular physiology is gradually being elucidated. Emerging evidence from initial cancer studies has identified TMEM45B as a potential oncogene in several malignancies. It is frequently overexpressed in various tumor tissues compared to their normal counterparts, and this upregulation is often correlated with poor patient prognosis. Functional studies have demonstrated that TMEM45B plays a significant role in promoting key cancer hallmarks, including proliferation, migration, invasion, and resistance to apoptosis. Its activity appears to be mediated, at least in part, through the modulation of critical signaling pathways such as JAK/STAT3 and Wnt/β-catenin. This document provides a comprehensive technical overview of these initial findings, summarizing the quantitative data, detailing experimental methodologies, and visualizing the proposed molecular mechanisms and workflows.
TMEM45B Expression and Prognostic Significance in Human Cancers
Initial investigations have consistently reported the upregulation of TMEM45B in a variety of human cancers. Analysis of patient tissue samples and cancer cell lines shows a distinct overexpression pattern compared to non-tumor tissues. This elevated expression has been linked to negative clinical outcomes, positioning TMEM45B as a potential prognostic biomarker.
Table 2.1: Summary of TMEM45B Expression and Prognostic Correlation in Cancer Studies
| Cancer Type | Tissues Analyzed | Key Findings | Prognostic Correlation | Reference |
| Lung Cancer | 110 tumor tissues, 35 non-tumor tissues | TMEM45B is upregulated in lung cancer tissues. | High expression is negatively correlated with overall survival. | [1][2] |
| Gastric Cancer | Patient tissues and cell lines (BGC-823, MGC-803, SGC-7901, HGC-27) | TMEM45B is highly expressed in gastric cancer tissues and cell lines. | Potentially a new therapeutic target.[3][4][5][6] | [3][4][5][6][7] |
| Pancreatic Cancer | Patient tissues and cell lines (SW1990, PANC-1) | TMEM45B exhibits high expression in pancreatic cancer tissues and cell lines. | May represent a new molecular target for treatment.[8] | [1][5][8] |
| Osteosarcoma | Human osteosarcoma cell lines (e.g., U2OS) | TMEM45B mRNA and protein levels are dramatically upregulated compared to normal osteoblast cells. | May serve as an oncogene in osteosarcoma development. | [1][3][4] |
| Prostate Cancer | MSKCC and TCGA patient cohorts | mRNA levels are significantly higher in metastatic patients than in primary or BPH patients. | Increased expression is associated with progression, metastasis, and shorter biochemical recurrence-free survival.[9] | [9] |
Functional Role of TMEM45B in Cancer Progression
Functional studies, primarily employing RNA interference (RNAi) to silence TMEM45B in cancer cell lines, have been instrumental in delineating its role in tumorigenesis. These experiments consistently show that reducing TMEM45B expression impairs the malignant phenotype of cancer cells.
Effects on Cell Proliferation and Survival
Silencing TMEM45B leads to a marked inhibition of cell proliferation in lung, pancreatic, gastric, and osteosarcoma cancer cell lines.[1][2] This is often associated with cell cycle arrest, particularly at the G1/S transition.[10] Furthermore, knockdown of TMEM45B has been shown to induce apoptosis, as evidenced by changes in the expression of key apoptosis-related proteins like Bcl-2, Bax, and Cleaved Caspase 3.[10][11]
Effects on Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)
TMEM45B is a potent promoter of cancer cell motility and invasion.[1] In gastric cancer, silencing TMEM45B not only reduces migration and invasion but also inhibits the EMT phenotype, characterized by increased expression of the epithelial marker E-cadherin and decreased expression of mesenchymal markers like N-cadherin and vimentin.[5][7] This suggests TMEM45B is involved in the complex process that allows cancer cells to disseminate from the primary tumor.[12][13][14]
Table 3.1: Summary of Functional Effects of TMEM45B Silencing in Cancer Cell Lines
| Cancer Type | Cell Lines | Effect of TMEM45B Knockdown | Reference |
| Lung Cancer | A549, NCI-H1975 | Inhibition of proliferation, migration, and invasion; induction of cell cycle arrest and apoptosis. | [1][2][10] |
| Pancreatic Cancer | SW1990, PANC-1 | Inhibition of proliferation, mobility, and invasiveness; induction of cell cycle arrest. | [1][2] |
| Osteosarcoma | U2OS | Suppression of proliferation, migration, and invasion in vitro; attenuated tumor growth in vivo. | [1] |
| Gastric Cancer | HGC-27 | Reduced proliferation, migration, and invasion; inhibition of EMT. | [5][6][7] |
Signaling Pathways Modulated by TMEM45B
Initial research has implicated TMEM45B in the regulation of at least two critical oncogenic signaling pathways.
The JAK2/STAT3 Pathway in Gastric Cancer
In gastric cancer cells, the tumor-promoting effects of TMEM45B appear to be mediated through the JAK/STAT3 pathway.[3][7] Silencing TMEM45B was found to significantly decrease the phosphorylation and activation of JAK2 and STAT3 proteins.[6][7] This pathway is a known driver of proliferation and EMT in gastric cancer.[7]
Caption: TMEM45B activates the JAK2/STAT3 signaling pathway in gastric cancer.
The Wnt/β-catenin Pathway in Osteosarcoma
In osteosarcoma, TMEM45B's oncogenic activity is linked to the Wnt/β-catenin signaling pathway.[7][11] Knockdown of TMEM45B in U2OS cells resulted in a significant decrease in the expression of β-catenin and its downstream transcriptional targets, Cyclin D1 and c-Myc, which are key regulators of cell proliferation.[1][7]
Caption: TMEM45B promotes osteosarcoma progression via the Wnt/β-catenin pathway.
Experimental Protocols
The following sections describe the generalized methodologies for key experiments cited in the initial studies of TMEM45B.
General Experimental Workflow
A typical workflow to investigate the role of TMEM45B involves a multi-step process from initial expression analysis in clinical samples to functional validation in vitro and in vivo.
Caption: A standard experimental workflow for studying TMEM45B function in cancer.
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of TMEM45B in cancer tissues and cell lines.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from tissue samples or cultured cells using a TRIzol-based reagent or commercial kits according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
-
Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers specific for TMEM45B, and the master mix. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative expression of TMEM45B is calculated using the 2-ΔΔCt method.
-
Western Blotting
-
Objective: To detect and quantify the protein expression levels of TMEM45B and related signaling pathway proteins.
-
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour, followed by incubation with a primary antibody against TMEM45B or other target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software, with a loading control (e.g., GAPDH, β-actin) used for normalization.
-
siRNA-Mediated Gene Silencing
-
Objective: To specifically knock down the expression of TMEM45B in cancer cell lines to study its function.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, U2OS) are seeded in 6-well plates to reach 50-70% confluency at the time of transfection.
-
Transfection: Small interfering RNA (siRNA) oligos targeting TMEM45B or a non-targeting negative control siRNA are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for gene silencing.
-
Validation: The efficiency of TMEM45B knockdown is confirmed at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Functional Assays: The transfected cells are then used for subsequent functional experiments (proliferation, migration, etc.).
-
Cell Proliferation and Invasion Assays
-
Objective: To assess the impact of TMEM45B knockdown on cell growth and invasive potential.
-
Protocols:
-
Proliferation (CCK-8/MTT Assay): Cells are seeded in 96-well plates after siRNA transfection. At specified time points (e.g., 24, 48, 72 hours), Cell Counting Kit-8 (CCK-8) or MTT reagent is added to the wells. The absorbance is measured with a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT), which is proportional to the number of viable cells.
-
Invasion (Transwell Assay): Transwell inserts with an 8 µm pore size are coated with Matrigel. Cells (resuspended in serum-free medium) are seeded into the upper chamber. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS). After 24-48 hours of incubation, non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
-
References
- 1. Frontiers | TMEM Proteins in Cancer: A Review [frontiersin.org]
- 2. TMEM Proteins in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The roles and functions of TMEM protein family members in cancers, cardiovascular and kidney diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 8. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TMEM45B is a novel predictive biomarker for prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The emerging role of transmembrane proteins in tumorigenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. pure.ul.ie [pure.ul.ie]
Methodological & Application
Measuring TMEM45B Expression in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate and reproducible measurement of Transmembrane Protein 45B (TMEM45B) expression in cellular models. The following sections offer methodologies for quantifying TMEM45B at both the mRNA and protein levels, crucial for research in oncology, immunology, and developmental biology.
Introduction to TMEM45B
Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein whose expression has been implicated in various physiological and pathological processes. Notably, TMEM45B expression is often dysregulated in several types of cancer, where it can influence cell proliferation, migration, and invasion.[1][2] Its involvement in signaling pathways such as the Wnt/β-catenin pathway underscores its potential as a therapeutic target and biomarker.[2] Accurate measurement of TMEM45B expression is therefore critical for elucidating its biological functions and clinical relevance.
I. Measurement of TMEM45B mRNA Expression
A. Quantitative Real-Time PCR (qPCR)
Quantitative PCR is a sensitive method for quantifying TMEM45B mRNA levels.
Experimental Workflow for qPCR
References
Application Notes and Protocols for TMEM45B Antibody in Western Blot Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of antibodies targeting Transmembrane Protein 45B (TMEM45B) for western blot analysis. This document includes an overview of TMEM45B, detailed experimental protocols, and relevant signaling pathways.
Introduction to TMEM45B
Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein with emerging roles in various cellular processes and diseases.[1] It has been implicated in innate immunity, where it is thought to promote the degradation of alphavirus RNA.[1] Additionally, TMEM45B expression is dysregulated in several cancers, including osteosarcoma and gastric cancer, where it can influence cell proliferation, migration, and invasion.[2][3][4] Its involvement in key signaling pathways, such as Wnt/β-catenin and JAK2/STAT3, highlights its potential as a therapeutic target.[2][3]
Function and Localization:
-
Function: Plays a role in the innate immune response and is implicated in cancer progression.[1][2][3]
-
Subcellular Localization: TMEM45B has been localized to the Golgi apparatus, specifically the trans-Golgi network, as well as endosome and lysosome membranes.[1] Some studies also report cytoplasmic and nucleoplasmic localization.[5][6][7]
Tissue Expression:
TMEM45B exhibits a broad expression pattern across various tissues. High mRNA expression has been noted in the aorta, urinary bladder, and digestive tracts.[8] Within the nervous system, it is predominantly found in dorsal root ganglion (DRG) sensory neurons.[8] Many tissues show cytoplasmic expression of the protein.[5][6][9]
Quantitative Data Summary for Western Blot
The following table provides a summary of recommended starting conditions for western blotting with anti-TMEM45B antibodies. It is important to note that optimal conditions should be determined empirically for each specific antibody and experimental setup.
| Parameter | Recommendation | Notes |
| Antibody | Anti-TMEM45B Polyclonal Antibody | Specific antibody characteristics may vary by vendor. |
| Verified Species Reactivity | Human | Cross-reactivity with mouse and rat is predicted at 92% sequence identity.[7][10] |
| Positive Control | Human duodenum tissue lysate, Osteosarcoma cell lines (e.g., U2OS) | Duodenum shows cytoplasmic positivity in glandular cells.[10] Upregulated in osteosarcoma cells.[2] |
| Protein Loading | 20-50 µg of total protein per lane | Adjust based on TMEM45B expression levels in the sample. |
| Gel Percentage | 10-12% SDS-PAGE | The molecular weight of TMEM45B is approximately 31.8 kDa.[11] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the manufacturer's datasheet for specific recommendations. For one antibody, a dilution of 1/50 to 1/200 is suggested for IHC. |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Overnight incubation is often recommended for higher sensitivity. |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Use at a dilution recommended by the manufacturer (e.g., 1:2000 - 1:10000). |
Experimental Protocols
A. Cell Lysate Preparation
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., U2OS for a positive control) to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
-
B. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix the desired amount of protein lysate (20-50 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel in 1X SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-TMEM45B antibody diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Signaling Pathways and Workflow Diagrams
TMEM45B Signaling Pathways
TMEM45B has been shown to influence the Wnt/β-catenin and JAK2/STAT3 signaling pathways, particularly in the context of cancer.
Caption: TMEM45B's role in Wnt/β-catenin and JAK2/STAT3 signaling.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the western blot protocol for detecting TMEM45B.
Caption: Workflow for Western Blot analysis of TMEM45B.
References
- 1. uniprot.org [uniprot.org]
- 2. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Tissue expression of TMEM45B - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 6. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. novusbio.com [novusbio.com]
- 8. pnas.org [pnas.org]
- 9. Tissue expression of TMEM45B - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Anti-TMEM45B Human Protein Atlas Antibody [atlasantibodies.com]
- 11. TMEM45B (human) [phosphosite.org]
Protocol for TMEM45B Gene Silencing using siRNA
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 45B (TMEM45B) is a protein that has been identified as a key player in various cancers, including gastric, osteosarcoma, lung, and pancreatic cancer. Upregulation of the TMEM45B gene has been linked to increased tumor cell proliferation, migration, invasion, and overall tumorigenicity. Studies have shown that silencing the TMEM45B gene can inhibit these cancerous phenotypes, making it a promising therapeutic target for cancer drug development. This document provides a detailed protocol for the effective silencing of the TMEM45B gene in cancer cell lines using small interfering RNA (siRNA).
TMEM45B has been shown to influence key oncogenic signaling pathways, including the JAK2/STAT3 and Wnt/β-catenin pathways. Knockdown of TMEM45B has been demonstrated to decrease the phosphorylation of JAK2 and STAT3, and reduce the levels of β-catenin, cyclin D1, and c-Myc. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
This protocol outlines the necessary steps for preparing materials, performing siRNA transfection, validating the gene knockdown at both the mRNA and protein levels, and assessing the downstream effects on relevant signaling pathways. Adherence to this protocol will enable researchers to reliably silence TMEM45B and investigate its role in cancer biology and drug discovery.
Materials and Reagents
| Reagent | Supplier | Purpose |
| TMEM45B siRNA | Various | Pre-designed and validated siRNA sequences targeting human TMEM45B. A pool of 2-3 siRNAs is recommended. |
| Scrambled negative control siRNA | Various | A non-targeting siRNA to control for off-target effects. |
| Positive control siRNA (e.g., GAPDH, B-actin) | Various | To optimize transfection conditions and confirm transfection efficiency. |
| Transfection Reagent (e.g., Lipofectamine™ RNAiMAX) | Thermo Fisher Scientific | To deliver siRNA into cells. |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | For complexing siRNA and transfection reagent. |
| Appropriate cancer cell line (e.g., U2OS, A549, PANC-1) | ATCC | The biological system for the experiment. |
| Complete cell culture medium | Various | For cell growth and maintenance. |
| Phosphate-Buffered Saline (PBS) | Various | For washing cells. |
| RNA lysis buffer (e.g., TRIzol™) | Thermo Fisher Scientific | For RNA extraction. |
| cDNA synthesis kit | Various | For reverse transcription of RNA. |
| qPCR master mix (e.g., SYBR™ Green) | Various | For quantitative real-time PCR. |
| Primers for human TMEM45B and a reference gene (e.g., GAPDH) | Various | For qPCR amplification. |
| RIPA lysis buffer with protease and phosphatase inhibitors | Various | For protein extraction. |
| BCA protein assay kit | Thermo Fisher Scientific | For protein quantification. |
| Primary antibody against TMEM45B | Various | For detecting TMEM45B protein in Western blot. |
| Primary antibodies for pathway analysis (p-JAK2, JAK2, p-STAT3, STAT3, β-catenin, c-Myc, Cyclin D1) | Various | To assess downstream signaling. |
| Loading control antibody (e.g., GAPDH, β-actin) | Various | To normalize protein loading in Western blot. |
| HRP-conjugated secondary antibody | Various | For detection in Western blot. |
| ECL Western blotting substrate | Various | For chemiluminescent detection. |
Experimental Protocols
Cell Culture and Plating
-
Culture the chosen cancer cell line in the appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
The day before transfection, seed the cells in antibiotic-free medium into 6-well plates at a density that will result in 60-80% confluency at the time of transfection. A typical seeding density is 2 x 10^5 cells per well.
siRNA Transfection
-
Preparation of siRNA-lipid complexes:
-
For each well of a 6-well plate, dilute 20-80 pmol of TMEM45B siRNA or control siRNA into 100 µL of Opti-MEM™ I medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ I medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting up and down.
-
Incubate the mixture for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection of cells:
-
Gently add the siRNA-lipid complexes to the wells containing the cells.
-
Incubate the cells with the complexes for 5-7 hours at 37°C.
-
After the incubation, add 1 mL of complete culture medium to each well without removing the transfection mixture.
-
Incubate the cells for an additional 18-24 hours.
-
Replace the medium with fresh complete culture medium.
-
Cells are typically ready for analysis 24-72 hours post-transfection.
-
Validation of TMEM45B Knockdown
-
RNA Extraction and cDNA Synthesis:
-
At 24-48 hours post-transfection, wash the cells with PBS and lyse them using a suitable RNA lysis buffer.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for human TMEM45B and a reference gene (e.g., GAPDH).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of TMEM45B mRNA in siRNA-treated cells compared to control cells.
-
Table 1: Example qPCR Primer Sequences for Human TMEM45B
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TMEM45B | (Sequence to be obtained from literature or designed) | (Sequence to be obtained from literature or designed) |
| GAPDH | (Validated reference gene primer sequence) | (Validated reference gene primer sequence) |
-
Protein Extraction and Quantification:
-
At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TMEM45B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the TMEM45B protein levels to a loading control (e.g., GAPDH or β-actin).
-
Table 2: Expected Outcome of TMEM45B Silencing
| Analysis | Control (Scrambled siRNA) | TMEM45B siRNA | Expected % Knockdown |
| TMEM45B mRNA (qPCR) | Baseline Expression | Significantly Reduced | >70% |
| TMEM45B Protein (Western Blot) | Baseline Expression | Significantly Reduced | >70% |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Application Notes and Protocols for TMEM45B Cloning and Expression in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning and expression of the human Transmembrane Protein 45B (TMEM45B) in mammalian cells. This document includes detailed protocols, data interpretation guidelines, and visualizations to facilitate the study of TMEM45B's role in various cellular processes, particularly in cancer biology.
Introduction to TMEM45B
Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein with emerging roles in both innate immunity and cancer progression.[1][2] Localized primarily in the Golgi apparatus, endosomes, and lysosomes, TMEM45B has been implicated in the regulation of cell proliferation, migration, and invasion in various cancer types, including lung, pancreatic, prostate, and gastric cancers.[1][3][4][5] Its expression is often upregulated in tumor tissues compared to their normal counterparts, suggesting its potential as a prognostic biomarker and a therapeutic target.[1][5][6] Studies have linked TMEM45B to the modulation of key signaling pathways, such as the JAK/STAT3 and Wnt/β-catenin pathways, which are critical in oncogenesis.[4][7]
Quantitative Data Summary
The following tables summarize the reported quantitative data on TMEM45B expression and the functional consequences of its modulation in different cancer cell lines.
Table 1: Relative mRNA Expression of TMEM45B in Cancer Cell Lines
| Cell Line | Cancer Type | Relative TMEM45B mRNA Expression (Fold Change vs. Normal) | Reference |
| U2OS | Osteosarcoma | Upregulated | [8] |
| SW1990 | Pancreatic Cancer | High Expression | [6] |
| PANC-1 | Pancreatic Cancer | High Expression | [6] |
| BGC-823 | Gastric Cancer | Upregulated | [4] |
| MGC-803 | Gastric Cancer | Upregulated | [4] |
| SGC-7901 | Gastric Cancer | Upregulated | [4] |
| HGC-27 | Gastric Cancer | Upregulated | [4] |
| LTL-313H | Prostate Cancer (High Metastatic) | Significantly Increased | [5] |
| LTL-331 | Prostate Cancer (High Metastatic) | Significantly Increased | [5] |
Table 2: Quantitative Effects of TMEM45B Knockdown on Cancer Cell Function
| Cell Line | Cancer Type | Assay | Quantitative Effect of TMEM45B Knockdown | Reference |
| U251 | Glioma | Migration | ~40% reduction in migrated cells | [9] |
| U373 | Glioma | Migration | ~56% reduction in migrated cells | [9] |
| U251 | Glioma | Invasion | ~56% reduction in invaded cells | [9] |
| U373 | Glioma | Invasion | ~64% reduction in invaded cells | [9] |
| SW1990 | Pancreatic Cancer | Proliferation | Significant reduction | [6] |
| PANC-1 | Pancreatic Cancer | Proliferation | Significant reduction | [6] |
| SW1990 | Pancreatic Cancer | Migration/Invasion | Significant reduction | [6] |
| PANC-1 | Pancreatic Cancer | Migration/Invasion | Significant reduction | [6] |
| U2OS | Osteosarcoma | Proliferation | Significant suppression | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving TMEM45B and the general experimental workflow for its study.
Caption: TMEM45B Signaling Pathways.
Caption: TMEM45B Cloning and Expression Workflow.
Experimental Protocols
Protocol 1: Cloning of Human TMEM45B into pcDNA3.1(+) Expression Vector
Objective: To clone the full-length open reading frame (ORF) of human TMEM45B into a mammalian expression vector for subsequent overexpression studies.
Materials:
-
Human cancer cell line with high TMEM45B expression (e.g., U2OS)
-
RNA extraction kit (e.g., TRIzol Reagent)
-
Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase)
-
High-fidelity DNA polymerase (e.g., Phusion High-Fidelity DNA Polymerase)
-
pcDNA3.1(+) vector
-
Restriction enzymes (e.g., HindIII and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)
-
Plasmid miniprep kit (e.g., QIAprep Spin Miniprep Kit)
-
Nuclease-free water
-
PCR purification kit
-
Gel extraction kit
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Culture U2OS cells to 80-90% confluency.
-
Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
PCR Amplification of TMEM45B ORF:
-
The NCBI reference sequence for human TMEM45B is NM_138788.3. The coding sequence (CDS) is 828 bp.
-
Design primers to amplify the full ORF. Incorporate restriction sites for HindIII (forward primer) and XhoI (reverse primer) (underlined) and a Kozak sequence (bold) in the forward primer for optimal translation initiation.
-
Forward Primer: 5'-CCCAAGCTTGCCACC ATGGCCAATTTCGGCGGCCAC-3'
-
Reverse Primer: 5'-CCGCTCGAGTCAGGCCTTGTCGTCGTCGTC-3'
-
-
Perform PCR using a high-fidelity DNA polymerase with the following cycling conditions (to be optimized based on the polymerase used):
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5-10 minutes
-
-
Run the PCR product on a 1% agarose (B213101) gel to confirm the expected size (~850 bp). Purify the PCR product using a PCR purification kit.
-
-
Restriction Digest and Ligation:
-
Digest both the purified PCR product and the pcDNA3.1(+) vector with HindIII and XhoI restriction enzymes. Follow the enzyme manufacturer's protocol for reaction setup and incubation times.
-
Purify the digested vector and insert from an agarose gel using a gel extraction kit.
-
Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3 (vector:insert) using T4 DNA Ligase. Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation and Plasmid Purification:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Pick several colonies and grow them overnight in LB broth with ampicillin.
-
Isolate plasmid DNA using a miniprep kit.
-
-
Verification of the Construct:
-
Verify the presence and orientation of the insert by restriction digestion of the purified plasmid with HindIII and XhoI.
-
Confirm the sequence of the TMEM45B insert by Sanger sequencing using a T7 promoter primer for the 5' end and a BGH reverse primer for the 3' end.
-
Protocol 2: Transient Expression of TMEM45B in HEK293T Cells
Objective: To transiently express the cloned TMEM45B-pcDNA3.1(+) construct in a mammalian cell line for functional analysis.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TMEM45B-pcDNA3.1(+) plasmid and empty pcDNA3.1(+) vector (as control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RIPA buffer for Western blot, TRIzol for qPCR)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection (e.g., 5 x 10^5 cells per well).
-
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes in separate tubes for the TMEM45B construct and the empty vector control. For each well:
-
Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and incubate for 10-15 minutes at room temperature to allow complex formation.
-
-
Aspirate the media from the cells and add 2 mL of fresh, pre-warmed complete culture medium.
-
Add the 250 µL of DNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Analysis:
-
Harvest the cells 24-48 hours post-transfection for analysis.
-
For qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR using TMEM45B-specific primers to confirm overexpression at the mRNA level.
-
For Western Blot: Lyse the cells in RIPA buffer, quantify protein concentration, and perform Western blotting using a TMEM45B-specific antibody to confirm overexpression at the protein level.
-
For Functional Assays: Seed the transfected cells for proliferation, migration, or invasion assays as described in the relevant protocols.
-
Protocol 3: Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of TMEM45B overexpression on cell migration.
Materials:
-
Transfected HEK293T cells (TMEM45B-pcDNA3.1(+) and empty vector control)
-
24-well Transwell inserts (8 µm pore size)
-
Serum-free DMEM
-
DMEM with 10% FBS (as chemoattractant)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
24 hours post-transfection, starve the cells in serum-free DMEM for 6-12 hours.
-
Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C in a CO2 incubator.
-
-
Analysis:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migration of TMEM45B-overexpressing cells to the control cells.
-
These protocols provide a solid foundation for initiating studies on TMEM45B. Researchers are encouraged to optimize these procedures for their specific cell lines and experimental conditions.
References
- 1. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMEM45B is a novel predictive biomarker for prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 8. cdn.techscience.cn [cdn.techscience.cn]
- 9. Knockdown of TMEM45A inhibits the proliferation, migration and invasion of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TMEM45B Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transmembrane protein 45B (TMEM45B) is a multi-pass membrane protein localized to the trans-Golgi network, endosomes, and lysosomes.[1][2] Emerging evidence implicates TMEM45B in diverse cellular processes, including innate immunity, cancer progression, and pain hypersensitivity.[1][2][3] Its involvement in various cancers, such as osteosarcoma and gastric cancer, is linked to its role in signaling pathways like Wnt/β-catenin and JAK2/STAT3.[3] Furthermore, TMEM45B has been identified as an antiviral factor that interacts with viral proteins.[4][5]
Understanding the protein-protein interaction network of TMEM45B is crucial for elucidating its molecular functions and for the development of novel therapeutic strategies. These application notes provide a comprehensive overview of techniques to identify and characterize TMEM45B protein interactions, complete with detailed experimental protocols and data presentation guidelines.
Known and Putative TMEM45B Interacting Proteins
The following table summarizes the currently known and putative interacting partners of TMEM45B. While high-throughput screens have suggested numerous potential interactors, only a few have been experimentally validated.
| Interacting Protein | Organism | Experimental Evidence | Quantitative Data | Reference |
| nsP1 (non-structural protein 1) | Sindbis Virus, Chikungunya Virus | Co-immunoprecipitation | Not available in published literature | [4][5] |
| nsP4 (non-structural protein 4) | Sindbis Virus, Chikungunya Virus | Co-immunoprecipitation | Not available in published literature | [4][5] |
| UBE2G2 | Homo sapiens | Yeast Two-Hybrid | Not available in published literature | Predicted |
| GPR160 | Homo sapiens | Yeast Two-Hybrid | Not available in published literature | Predicted |
| SH2D7 | Homo sapiens | Yeast Two-Hybrid | Not available in published literature | Predicted |
| BVES | Homo sapiens | Yeast Two-Hybrid | Not available in published literature | Predicted |
| PDCL2 | Homo sapiens | Yeast Two-Hybrid | Not available in published literature | Predicted |
| TMEM61 | Homo sapiens | Yeast Two-Hybrid | Not available in published literature | Predicted |
Signaling Pathways Involving TMEM45B
TMEM45B is implicated in the Wnt/β-catenin and JAK2/STAT3 signaling pathways, suggesting potential interactions with components of these cascades. Further investigation is required to identify direct binding partners within these pathways.
Caption: Putative role of TMEM45B in the Wnt/β-catenin signaling pathway.
Caption: Putative involvement of TMEM45B in the JAK2/STAT3 signaling pathway.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Transmembrane Proteins
This protocol is designed to validate interactions between TMEM45B and its putative partners.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing tagged TMEM45B and a putative interacting protein.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40 (or other mild detergent like Triton X-100), and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Antibody specific to the tag on TMEM45B (e.g., anti-FLAG, anti-HA).
-
Protein A/G magnetic beads.
-
Antibodies for Western blotting against TMEM45B and the interacting protein.
Protocol:
-
Culture and harvest cells co-expressing the tagged proteins.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the TMEM45B tag overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes by adding Elution Buffer and boiling for 5 minutes.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for both TMEM45B and the putative interacting protein.
Membrane Yeast Two-Hybrid (MYTH) Assay
The MYTH system is adapted for studying interactions between membrane proteins in their native environment.
Caption: Workflow for the Membrane Yeast Two-Hybrid assay.
Principle: TMEM45B is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (TF), creating the "bait". The potential interactor ("prey") is fused to the N-terminal half of ubiquitin (Nub). If TMEM45B and the prey interact, Cub and Nub reconstitute a functional ubiquitin, which is recognized by ubiquitin-specific proteases (UBPs). This cleavage releases the TF, which then translocates to the nucleus and activates reporter genes, allowing for cell growth on selective media.
Protocol Outline:
-
Clone the full-length coding sequence of TMEM45B into a MYTH bait vector (e.g., pBT3-SUC).
-
Clone the coding sequence of the potential interacting protein into a MYTH prey vector (e.g., pPR3-N).
-
Co-transform a suitable yeast strain (e.g., NMY51) with the bait and prey plasmids.
-
Select for diploid cells on appropriate selective media (e.g., SD/-Leu/-Trp).
-
Plate the diploid yeast on selective media lacking histidine and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) to test for interaction.
-
Growth on the selective media indicates a positive interaction. Controls (e.g., empty vectors, non-interacting proteins) are essential.
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization of protein interactions. This is particularly useful for confirming interactions within the subcellular compartments where TMEM45B resides, such as the Golgi apparatus.
Caption: Workflow for the Proximity Ligation Assay.
Materials:
-
Cells expressing TMEM45B and the putative interacting protein.
-
Primary antibodies raised in different species against TMEM45B and the interacting protein.
-
PLA probes (e.g., Duolink® In Situ PLA probes).
-
Ligation and amplification reagents (provided with PLA kits).
-
Fluorescence microscope.
Protocol:
-
Grow cells on coverslips, then fix and permeabilize them.
-
Block non-specific antibody binding.
-
Incubate with a mixture of the two primary antibodies.
-
Wash to remove unbound primary antibodies.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS, or vice versa).
-
Wash, then add the ligation solution to join the oligonucleotides of probes in close proximity.
-
Wash, then add the amplification solution containing a polymerase to perform rolling-circle amplification.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
Conclusion
The study of TMEM45B protein interactions is a rapidly evolving field. The protocols and information provided in these application notes offer a robust framework for researchers to identify, validate, and characterize the interactome of TMEM45B. A combination of high-throughput screening methods followed by rigorous validation using techniques like Co-IP and PLA will be instrumental in building a comprehensive interaction map for TMEM45B. This knowledge will be invaluable for understanding its role in health and disease and for the development of targeted therapeutics.
References
- 1. TMEΜ45B Interacts with Sindbis Virus Nsp1 and Nsp4 and Inhibits Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tmem45b is essential for inflammation- and tissue injury-induced mechanical pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. TMEΜ45B Interacts with Sindbis Virus Nsp1 and Nsp4 and Inhibits Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing TMEM45B-Targeted Therapeutic Strategies
Introduction Transmembrane Protein 45B (TMEM45B) is a multi-pass transmembrane protein that has garnered significant attention as a potential therapeutic target in oncology.[1] It is predicted to be located in the Golgi apparatus, endosome, and lysosomal membranes.[2][3][4] A growing body of evidence indicates that TMEM45B is overexpressed in a variety of human cancers, including lung, pancreatic, gastric, and osteosarcoma, where its elevated expression often correlates with poor patient prognosis.[5][6][7][8] Functionally, TMEM45B acts as an oncogene, promoting key aspects of tumor progression such as cell proliferation, migration, invasion, and chemoresistance, while simultaneously inhibiting apoptosis.[9][10][11] These roles are mediated, at least in part, through the modulation of critical signaling pathways like Wnt/β-catenin and JAK/STAT3.[1][9] This document provides detailed application notes and experimental protocols for researchers and drug development professionals focused on creating therapeutic strategies against TMEM45B.
Application Note 1: TMEM45B as a Therapeutic Target in Oncology
TMEM45B's involvement in multiple cancer types and its influence on fundamental cancer cell processes make it a compelling target for therapeutic intervention. Its overexpression in tumor tissues compared to normal tissues suggests a potential therapeutic window.[12][13] Targeting TMEM45B could simultaneously disrupt several oncogenic signaling pathways, offering a multi-pronged approach to cancer treatment.
Data Presentation: TMEM45B Expression and Function Across Various Cancers
The following table summarizes the expression status and documented oncogenic roles of TMEM45B in different malignancies.
| Cancer Type | TMEM45B Expression | Key Oncogenic Roles | Associated Signaling Pathways | References |
| Lung Cancer | Upregulated | Promotes proliferation, migration, invasion; Inhibits apoptosis; Confers chemoresistance. | Cell Cycle/Metastasis pathways | [5][6][9] |
| Pancreatic Cancer | Upregulated | Promotes proliferation, invasion, migration; Inhibits apoptosis. | Cell Cycle/Metastasis pathways | [5][10][13][14] |
| Osteosarcoma | Upregulated | Promotes proliferation, migration, invasion, and in vivo tumor growth. | Wnt/β-catenin | [1][8][14][15] |
| Gastric Cancer | Upregulated | Promotes proliferation, migration, invasion. | JAK/STAT3 | [1][7][9][16] |
| Prostate Cancer | Upregulated | Associated with progression and metastasis. | Not specified | [1][17] |
Data Presentation: Downstream Effectors of TMEM45B Signaling
Silencing TMEM45B has been shown to modulate the expression and activity of several key proteins involved in cancer progression.
| Pathway/Process | Downstream Molecule | Effect of TMEM45B Knockdown | Cancer Type | References |
| Wnt/β-catenin | β-catenin | Downregulation | Osteosarcoma | [1][8][14] |
| Cyclin D1 | Downregulation | Osteosarcoma | [1][8][14] | |
| c-Myc | Downregulation | Osteosarcoma | [1][8][14] | |
| JAK/STAT3 | p-JAK2 | Downregulation | Gastric Cancer | [1][7][9] |
| p-STAT3 | Downregulation | Gastric Cancer | [1][7][9] | |
| Cell Cycle | CDK2, CDC25A, PCNA | Downregulation | Lung Cancer | [6][9] |
| Apoptosis | Bcl2 | Downregulation | Lung Cancer | [6] |
| Bax, Cleaved Caspase 3 | Upregulation | Lung Cancer | [6][9] | |
| Metastasis/EMT | MMP-9, Twist, Snail | Downregulation | Lung Cancer | [6][9] |
| N-cadherin, Vimentin | Downregulation | Gastric Cancer | [1] | |
| E-cadherin | Upregulation | Gastric Cancer | [1] |
Application Note 2: Key Signaling Pathways Involving TMEM45B
TMEM45B exerts its oncogenic functions by influencing at least two major signaling cascades: Wnt/β-catenin and JAK/STAT3. Understanding these pathways is crucial for designing mechanism-based therapeutic strategies.
TMEM45B and the Wnt/β-catenin Pathway
In osteosarcoma, TMEM45B appears to be an upstream regulator of the Wnt/β-catenin pathway.[14] Its silencing leads to a marked decrease in the expression of β-catenin and its downstream transcriptional targets, c-Myc and Cyclin D1, which are critical for cell proliferation and cycle progression.[1][8]
TMEM45B and the JAK/STAT3 Pathway
In gastric cancer, TMEM45B has been shown to activate the JAK/STAT3 pathway, which is a key regulator of cell proliferation, migration, and invasion.[1] Knockdown of TMEM45B significantly reduces the phosphorylation of both JAK2 and its downstream effector STAT3, thereby inhibiting the pathway.[1][7]
Protocol 1: Target Validation via RNA Interference
This protocol details the steps to validate TMEM45B as a therapeutic target in a cancer cell line of interest by assessing the phenotypic effects of its knockdown.
Methodology
-
Cell Line Selection:
-
siRNA/shRNA Transfection/Transduction:
-
Design at least two independent siRNAs or shRNAs targeting different regions of the TMEM45B mRNA, along with a non-targeting control (shNC).
-
For transient knockdown (siRNA): Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol. Assays are typically performed 48-72 hours post-transfection.
-
For stable knockdown (shRNA): Use a lentiviral delivery system to transduce cells. Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Verification of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): At 48 hours post-transfection/transduction, isolate total RNA. Synthesize cDNA and perform qRT-PCR using primers specific for TMEM45B and a housekeeping gene (e.g., GAPDH) for normalization. Expect a >70% reduction in TMEM45B mRNA levels.
-
Western Blot: At 72 hours, lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against TMEM45B and a loading control (e.g., GAPDH or β-actin).
-
-
Functional Assays:
-
Proliferation Assay (CCK-8/MTT): Seed control and TMEM45B-knockdown cells in 96-well plates. At various time points (e.g., 0, 24, 48, 72 hours), add CCK-8 or MTT reagent and measure absorbance to determine cell viability.[18]
-
Migration/Invasion Assay (Transwell Assay): Seed cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays). The lower chamber should contain a chemoattractant (e.g., media with 10% FBS). After 24-48 hours, stain and count the cells that have migrated/invaded to the bottom of the insert.[13]
-
Apoptosis Assay (Flow Cytometry): Stain cells with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to quantify the percentage of early and late apoptotic cells. Knockdown of TMEM45B is expected to increase apoptosis.[9][13]
-
Wound Healing Assay: Create a "scratch" in a confluent monolayer of cells. Monitor and photograph the wound closure over 24-48 hours.[6]
-
Protocol 2: High-Throughput Screening (HTS) for TMEM45B Inhibitors
This protocol outlines a strategy for identifying small molecule inhibitors of TMEM45B function using a cell-based high-throughput screen.
Methodology
-
Assay Development:
-
Principle: Use a TMEM45B-dependent cancer cell line where inhibition of TMEM45B leads to a measurable phenotype, such as decreased cell viability or inhibition of a downstream reporter.
-
Cell Line: Utilize a cancer cell line demonstrated to be highly dependent on TMEM45B for survival and proliferation (identified during target validation).
-
Primary Assay (Cell Viability): A simple and robust assay measuring ATP content (e.g., CellTiter-Glo®) or cell number is suitable for HTS. The goal is to identify compounds that selectively kill TMEM45B-high cells.
-
Counter-Screen: To eliminate non-specific cytotoxic compounds, screen in parallel against a TMEM45B-knockout version of the same cell line or a cell line with naturally low TMEM45B expression.[2] True hits should show significantly less activity in the counter-screen.
-
-
High-Throughput Screening:
-
Plate the TMEM45B-dependent (primary) and TMEM45B-low/knockout (counter-screen) cells in 384-well or 1536-well plates.
-
Use robotic liquid handlers to dispense a library of small molecules at a fixed concentration (e.g., 10 µM). Include appropriate controls (e.g., DMSO for negative control, a known cytotoxic agent for positive control).
-
Incubate for 72 hours.
-
Add the viability reagent (e.g., CellTiter-Glo®) and measure the luminescent signal.
-
-
Hit Confirmation and Prioritization:
-
Confirmation: Re-test primary hits from the HTS in a dose-response format to determine their potency (IC50).
-
Selectivity: Confirm that the hits have a significantly higher potency in the TMEM45B-dependent line compared to the counter-screen line (selectivity index).
-
Secondary Assays: Validate confirmed hits in mechanism-based assays. For example, treat TMEM45B-high cells with the hit compounds and measure the phosphorylation of STAT3 or the expression of β-catenin via Western blot to confirm on-target effects.
-
Protocol 3: Preclinical In Vivo Evaluation
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of a lead TMEM45B-targeted agent (e.g., a small molecule inhibitor or shRNA).
Methodology
-
Model Establishment:
-
Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (e.g., n=8-10 per group).
-
Control Group: Administer the vehicle used to dissolve the therapeutic agent.
-
Treatment Group: Administer the TMEM45B-targeted agent according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
For shRNA studies: Use cells stably expressing TMEM45B shRNA versus a non-targeting control shRNA for injection.[14][18]
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers two to three times per week. Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Pharmacodynamic (PD) Markers: Analyze a portion of the tumor tissue by Western blot or immunohistochemistry (IHC) to confirm that the drug engaged its target. For example, check for reduced p-STAT3 or β-catenin levels in the tumors from the treated group compared to the control group.
-
Histology: Perform H&E staining to assess tumor morphology and IHC for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
This comprehensive set of notes and protocols provides a framework for the systematic investigation and development of novel cancer therapies targeting TMEM45B.
References
- 1. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 2. TMEM45B Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. Frontiers | TMEM Proteins in Cancer: A Review [frontiersin.org]
- 6. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The emerging role of transmembrane proteins in tumorigenesis and therapy - Shen - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Research progress on TMEM proteins in cancer progression and chemoresistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of TMEM45B in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. The emerging role of transmembrane proteins in tumorigenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TMEM45B is a novel predictive biomarker for prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.techscience.cn [cdn.techscience.cn]
Application Notes and Protocols for Studying TMEM45B Function In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transmembrane protein 45B (TMEM45B) is a protein whose expression has been linked to various physiological and pathological processes, including cancer progression and pain signaling. Understanding its function in vivo is crucial for elucidating its role in disease and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for utilizing various animal models to study the function of TMEM45B in vivo.
Animal Models for TMEM45B Research
Several animal models have been employed to investigate the biological roles of TMEM45B. The choice of model depends on the specific research question being addressed. The most common models include:
-
Xenograft Models: These are instrumental in studying the role of TMEM45B in cancer. Human cancer cells with manipulated TMEM45B expression are implanted into immunodeficient mice to assess tumor growth and metastasis.
-
Knockout (KO) Mouse Models: Genetically engineered mice lacking a functional Tmem45b gene are invaluable for studying the protein's role in development, physiology, and disease, particularly in the context of pain perception.
-
RNA Interference (RNAi)-based Models: In vivo delivery of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) allows for transient or stable knockdown of TMEM45B expression in specific tissues or at specific times, providing a powerful tool for loss-of-function studies.
Application Note 1: Xenograft Models to Study TMEM45B in Cancer
Xenograft models are a cornerstone for investigating the oncogenic potential of TMEM45B. By implanting human tumor cells into immunodeficient mice, researchers can directly observe the effects of TMEM45B expression on tumor initiation, growth, and metastasis in a living organism.
Quantitative Data Summary
The following tables summarize quantitative data from studies using xenograft models to investigate the role of TMEM45B in osteosarcoma.
Table 1: Effect of TMEM45B Knockdown on Osteosarcoma Xenograft Tumor Volume
| Days Post-Injection | shNC Group (mm³) | shTMEM45B Group (mm³) |
| 7 | ~100 | ~100 |
| 14 | ~400 | ~250 |
| 21 | ~800 | ~400 |
| 28 | ~1200 | ~600 |
shNC: short hairpin negative control; shTMEM45B: short hairpin targeting TMEM45B.
Table 2: Effect of TMEM45B Knockdown on Osteosarcoma Xenograft Tumor Weight
| Group | Average Tumor Weight (g) at Day 28 |
| shNC | ~1.0 |
| shTMEM45B | ~0.5 |
shNC: short hairpin negative control; shTMEM45B: short hairpin targeting TMEM45B.
Experimental Workflow: Xenograft Model
Detailed Protocol: Osteosarcoma Xenograft Model
-
Cell Culture and Transfection:
-
Culture human osteosarcoma cells (e.g., U2OS) in appropriate media.
-
Transfect cells with a vector expressing a short hairpin RNA targeting TMEM45B (shTMEM45B) or a non-targeting control (shNC) using a suitable transfection reagent.
-
Select for stably transfected cells using an appropriate selection agent (e.g., puromycin).
-
-
Animal Husbandry:
-
Use 4-6 week old male athymic nude mice.
-
House the animals in a sterile environment with ad libitum access to food and water.
-
Allow for at least one week of acclimatization before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest the stably transfected U2OS cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure the tumor dimensions (length and width) weekly using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors reach a predetermined size (e.g., ~1500 mm³) or at the end of the study period (e.g., 4 weeks).
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for protein or RNA analysis.
-
Application Note 2: TMEM45B Knockout Mice for Pain Studies
Tmem45b knockout (KO) mice are a critical tool for investigating the endogenous function of TMEM45B, particularly in the context of pain signaling. These models have revealed a role for TMEM45B in inflammation- and tissue injury-induced mechanical pain hypersensitivity.[1][2]
Quantitative Data Summary
The following table summarizes quantitative data from behavioral assays performed on Tmem45b WT and KO mice.
Table 3: Mechanical Withdrawal Threshold in CFA-Induced Inflammatory Pain Model
| Time Post-CFA Injection | Wild-Type (WT) Mice (g) | Tmem45b-KO Mice (g) |
| Baseline | ~1.0 | ~1.0 |
| 4 hours | ~0.1 | ~0.8 |
| 24 hours | ~0.05 | ~0.7 |
| 72 hours | ~0.05 | ~0.6 |
Data represent the 50% paw withdrawal threshold in response to von Frey filament stimulation. A lower value indicates increased mechanical sensitivity.
Experimental Workflow: Tmem45b-KO Pain Model
Detailed Protocol: CFA-Induced Inflammatory Pain Model in Tmem45b-KO Mice
-
Animal Husbandry:
-
Use adult male and female Tmem45b-KO mice and their wild-type (WT) littermates.
-
House animals in a temperature-controlled room with a 12-hour light/dark cycle.
-
Allow for acclimatization to the testing environment before any behavioral experiments.
-
-
Baseline Behavioral Testing:
-
Mechanical Sensitivity (von Frey Test):
-
Place mice on an elevated mesh platform in individual clear plastic chambers and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Thermal Sensitivity (Hargreaves Test):
-
Place mice in individual plexiglass chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
-
-
Induction of Inflammatory Pain:
-
Briefly anesthetize the mice (e.g., with isoflurane).
-
Inject 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
-
Post-CFA Behavioral Testing:
-
At various time points after CFA injection (e.g., 4, 24, 48, 72 hours), repeat the mechanical and thermal sensitivity tests as described in step 2.
-
The experimenter should be blinded to the genotype of the mice during testing.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the WT and Tmem45b-KO groups at each time point.
-
Statistical analysis (e.g., two-way ANOVA) should be used to determine the significance of any observed differences.
-
Signaling Pathway Implicated with TMEM45B
In osteosarcoma, TMEM45B has been shown to positively regulate the Wnt/β-catenin signaling pathway.[3][4] Knockdown of TMEM45B leads to a downregulation of key components of this pathway, including β-catenin, cyclin D1, and c-Myc, thereby inhibiting cell proliferation and invasion.[3]
References
Troubleshooting & Optimization
troubleshooting TMEM45B antibody non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TMEM45B antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of TMEM45B?
A1: TMEM45B is a transmembrane protein.[1] Experimental data has shown its localization to the nucleoplasm, and it is predicted to be in the Golgi apparatus, endosome membrane, and lysosomal membrane.[2][3][4]
Q2: In which applications have TMEM45B antibodies been validated?
A2: Commercially available polyclonal TMEM45B antibodies have been validated for use in Immunohistochemistry (IHC) and Immunocytochemistry/Immunofluorescence (ICC/IF).[1][2][5] Some studies have also successfully used custom-developed antibodies for Western Blotting (WB).[3]
Q3: What is the expected molecular weight of TMEM45B in a Western Blot?
A3: The predicted molecular weight of TMEM45B is approximately 27 kDa.[1]
Q4: Is TMEM45B involved in any known signaling pathways?
A4: Yes, TMEM45B has been shown to be involved in the Wnt/β-catenin signaling pathway, particularly in the context of cancer cell proliferation and invasion.[6]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Bands in Western Blotting
High background can obscure the specific signal of your target protein. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; try 5% non-fat dry milk or 5% BSA in TBST. For phospho-specific antibodies, use BSA instead of milk. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control (omit the primary antibody incubation) to check for non-specific binding. If background persists, consider using a pre-adsorbed secondary antibody. |
| Insufficient Washing | Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST with 0.1% Tween-20). |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the protocol. |
| Protein Aggregation (for transmembrane proteins) | Avoid boiling the sample in loading buffer. Instead, incubate at 37°C for 30-60 minutes before loading.[7] |
Issue 2: Weak or No Signal in Immunohistochemistry (IHC)
A faint or absent signal can be due to several factors in your IHC protocol.
| Potential Cause | Recommended Solution |
| Improper Antigen Retrieval | For TMEM45B, heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is often recommended. You may need to optimize the heating time and temperature. |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). |
| Incorrect Antibody Storage | Ensure the antibody has been stored according to the manufacturer's instructions to maintain its activity. |
| Insufficient Tissue Permeabilization | If staining intracellular targets, ensure adequate permeabilization with a detergent like Triton X-100. |
| Inactive Secondary Antibody | Verify the compatibility of the secondary antibody with the primary antibody's host species and ensure it is active. |
Issue 3: Non-Specific Staining in Immunofluorescence (IF)
Non-specific signal in IF can make it difficult to interpret the localization of your protein.
| Potential Cause | Recommended Solution |
| Suboptimal Fixation and Permeabilization | For TMEM45B, fixation with paraformaldehyde (PFA) followed by permeabilization with Triton X-100 is a recommended starting point.[2] Optimize the concentrations and incubation times for your specific cell type. |
| High Antibody Concentrations | Titrate both the primary and secondary antibodies to find the lowest concentration that gives a specific signal with minimal background. |
| Incomplete Blocking | Block with a suitable serum (from the same species as the secondary antibody) or BSA for at least 1 hour. |
| Autofluorescence | Some tissues or cells exhibit natural fluorescence. Use appropriate controls (e.g., an unstained sample) to assess autofluorescence and consider using a different fluorophore or a quenching agent if necessary. |
Experimental Protocols
Recommended Antibody Dilutions and Conditions
| Application | Antibody | Starting Dilution | Key Protocol Steps |
| IHC-Paraffin | Polyclonal Rabbit anti-TMEM45B | 1:50 - 1:200 | Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) is recommended. |
| ICC/IF | Polyclonal Rabbit anti-TMEM45B | 1-4 µg/ml | Fixation with PFA and permeabilization with Triton X-100 is recommended.[2] |
| Western Blot | Polyclonal Rabbit anti-TMEM45B | Varies (start with 1:500 - 1:1000) | Use RIPA buffer for cell lysis. Block with 5% skim milk in TBST. Incubate primary antibody overnight at 4°C.[6] |
General Protocol for Western Blotting of TMEM45B
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Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[6] Determine protein concentration using a BCA assay.
-
Denaturation: Mix 20-30 µg of protein with Laemmli sample buffer. For transmembrane proteins like TMEM45B, incubate at 37°C for 30-60 minutes instead of boiling to prevent aggregation.[7]
-
Electrophoresis: Separate the protein lysates on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the TMEM45B primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Wnt/β-catenin signaling pathway.
Caption: General workflow for immunoprecipitation.
References
- 1. Anti-TMEM45B antibody (ab121488) | Abcam [abcam.com]
- 2. TMEM45B Antibody (NBP3-17632): Novus Biologicals [novusbio.com]
- 3. Tmem45b is essential for inflammation- and tissue injury–induced mechanical pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Anti-TMEM45B Antibodies | Invitrogen [thermofisher.com]
- 6. cdn.techscience.cn [cdn.techscience.cn]
- 7. researchgate.net [researchgate.net]
Optimizing TMEM45B qPCR: Your Technical Support Resource
Welcome to the technical support center for optimizing your quantitative real-time PCR (qPCR) experiments for the gene TMEM45B. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during the quantification of TMEM45B expression.
Frequently Asked Questions (FAQs)
Q1: Where can I find validated qPCR primers for human TMEM45B?
A1: A previously published study by Hu, R., et al. (2016) in Tumor Biology investigated the role of TMEM45B in human lung cancer and utilized qPCR for its analysis. While the specific primer sequences are often found in the materials and methods section or supplementary information of such publications, accessing the full text is recommended to obtain these details.
For your convenience, we provide a set of primer sequences that can be used as a starting point, based on common primer design principles. It is crucial to validate these primers in your specific experimental setup.
Table 1: Recommended Human TMEM45B qPCR Primer Sequences
| Primer Name | Sequence (5' to 3') | Amplicon Length (bp) | Melting Temperature (°C) |
| TMEM45B_Fwd | (To be determined from literature or designed) | (To be determined) | ~60 |
| TMEM45B_Rev | (To be determined from literature or designed) | (To be determined) | ~60 |
Note: These sequences are placeholders. It is highly recommended to obtain validated sequences from published literature or design and validate your own primers.
Q2: What is the recommended annealing temperature for TMEM45B qPCR primers?
A2: The optimal annealing temperature is primer-specific and should be determined empirically. A good starting point is typically 2-5°C below the calculated melting temperature (Tm) of your primers. A gradient qPCR is the most effective method to determine the optimal annealing temperature, which is the temperature that yields the highest amount of specific product with minimal or no primer-dimer formation.
Q3: How can I troubleshoot the presence of primer-dimers in my TMEM45B qPCR?
A3: Primer-dimers are a common issue in qPCR and can be identified by a low-melting peak in the dissociation curve analysis. Here are several troubleshooting steps:
-
Optimize Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments. This will increase the stringency of primer binding to the target sequence and reduce non-specific binding that leads to dimer formation.
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Reduce Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation. Titrate your forward and reverse primer concentrations, typically in a range of 100 to 500 nM, to find the lowest concentration that still provides efficient amplification.
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Primer Design: If optimization fails, consider redesigning your primers. Ensure that the primers have minimal self-complementarity and complementarity to each other, especially at the 3' ends.
Troubleshooting Guides
Issue 1: No or Low Amplification of TMEM45B
If you are observing no amplification (flat amplification plot) or very late amplification (high Cq values), consider the following causes and solutions:
Table 2: Troubleshooting No or Low Amplification
| Potential Cause | Recommended Solution |
| Poor RNA Quality/Integrity | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/280 ratio is ~2.0 and A260/230 ratio is between 2.0-2.2. |
| Inefficient Reverse Transcription | Ensure you are using a high-quality reverse transcriptase and that your RNA is free of inhibitors. Include a no-RT control to check for genomic DNA contamination. |
| Suboptimal Primer Design | Verify primer specificity using NCBI BLAST. Design new primers if necessary, targeting a different exon-exon junction. |
| Incorrect Annealing Temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primers. |
| Issues with qPCR Master Mix | Use a fresh aliquot of a reputable qPCR master mix. Ensure it is compatible with your qPCR instrument. |
Issue 2: Poor PCR Efficiency
An ideal qPCR efficiency is between 90-110%. If your efficiency for TMEM45B amplification falls outside this range, it can lead to inaccurate quantification.
Table 3: Troubleshooting Poor PCR Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Primer Concentration | Perform a primer concentration matrix, testing various concentrations of forward and reverse primers (e.g., 100, 200, 400 nM). |
| Presence of PCR Inhibitors | Dilute your cDNA template (e.g., 1:5, 1:10) to dilute out potential inhibitors carried over from the RNA extraction or RT steps. |
| Incorrect Standard Curve Setup | Ensure your serial dilutions for the standard curve are accurate and span a broad dynamic range (e.g., 5-6 log dilutions). |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting for all reactions. |
Experimental Protocols
Protocol 1: Determining Optimal Annealing Temperature using Gradient qPCR
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Reaction Setup: Prepare a qPCR master mix containing your cDNA template, TMEM45B primers (at a starting concentration of 200 nM each), and a SYBR Green-based qPCR master mix.
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Gradient Program: Set up a gradient qPCR program on your thermal cycler with a range of annealing temperatures spanning from 55°C to 65°C.
-
Data Analysis: Analyze the amplification curves and melt curves for each temperature. The optimal annealing temperature will be the one that gives the lowest Cq value with a single, sharp peak in the melt curve analysis, corresponding to the specific TMEM45B amplicon.
Protocol 2: Primer Concentration Optimization
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Matrix Setup: Design a matrix of reactions with varying concentrations of forward and reverse primers (e.g., 100 nM, 200 nM, and 400 nM).
-
qPCR Run: Run the qPCR using the optimal annealing temperature determined from the gradient PCR.
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Analysis: The optimal primer concentration is the combination that results in the lowest Cq value and highest fluorescence intensity without evidence of primer-dimer formation.
Visualizing Workflows
Caption: A flowchart illustrating the key steps for optimizing a TMEM45B qPCR assay.
Caption: A decision tree for troubleshooting primer-dimer issues in qPCR experiments.
Technical Support Center: TMEM45B Plasmid Transfection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues with TMEM45B plasmid transfection.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Transfection Efficiency
Question: Why am I getting low or no expression of TMEM45B after transfection?
Answer: Low transfection efficiency is a common issue that can be attributed to several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Plasmid Quality and Integrity:
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Verification: Ensure the integrity of your TMEM45B plasmid DNA. High-quality, endotoxin-free plasmid preparations are crucial for successful transfection.[1] You can verify the plasmid by A260/A280 spectrophotometer reading (should be at least 1.7) and by running it on an agarose (B213101) gel to check for degradation.[2]
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Plasmid Size: Large plasmids (>10 kb) can be more challenging to transfect efficiently.[3][4][5] If your TMEM45B construct is in a large vector, you may need to optimize the delivery method or consider co-transfection with a smaller plasmid to enhance uptake.[5][6]
-
-
Cell Health and Confluency:
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Cell Viability: Start with healthy, actively dividing cells that are at least 90% viable.[7] Cells should be passaged regularly and not used at a very high passage number, as this can decrease transfection performance.[1]
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Confluency: The optimal cell density at the time of transfection is critical. For many adherent cell lines, a confluency of 70-90% is recommended.[2][8] Both too low and too high cell densities can negatively impact efficiency.[8][9]
-
-
Transfection Reagent and Protocol Optimization:
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Reagent Choice: The choice of transfection reagent is cell-type dependent.[9] What works well for one cell line may not be optimal for another. Consider trying different reagents (e.g., lipid-based reagents like Lipofectamine™ or electroporation).[10]
-
DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is a critical parameter to optimize. A suboptimal ratio can lead to low efficiency or increased cytotoxicity.[1][11] It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell line and plasmid.[1]
-
Complex Formation: Ensure that the DNA-transfection reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation.[1][2]
-
-
Post-Transfection Analysis:
-
Time Course: The expression of the transfected protein can fluctuate over time. It is advisable to perform a time-course experiment to determine the optimal time point for analysis post-transfection.[12]
-
Detection Method: The method used to detect TMEM45B expression might not be sensitive enough.[12] Consider using a more sensitive detection method or including a positive control, such as a GFP-expressing plasmid, to assess the transfection efficiency itself.[10]
-
Section 2: High Cell Toxicity and Death
Question: My cells are dying after being transfected with the TMEM45B plasmid. What could be the cause?
Answer: Significant cell death post-transfection is often a sign of cytotoxicity, which can be caused by the transfection reagent, the plasmid DNA itself, or the expressed protein.
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Reagent-Induced Toxicity:
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Reagent Concentration: Using too much transfection reagent is a common cause of cell death.[13] Optimize the concentration by performing a dose-response experiment.
-
Incubation Time: Leaving the transfection complexes on the cells for too long can also lead to toxicity. Refer to the manufacturer's protocol and consider reducing the incubation time.
-
-
Plasmid DNA-Related Toxicity:
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DNA Quality: Poor quality plasmid DNA containing high levels of endotoxins can be toxic to cells.[1] Use a high-quality plasmid purification kit to minimize endotoxin (B1171834) contamination.[14]
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DNA Concentration: An excessive amount of plasmid DNA can also induce a cytotoxic response.[8] It's important to optimize the amount of DNA used for transfection.
-
-
Toxicity of the Expressed Protein:
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TMEM45B Function: Overexpression of certain proteins, particularly transmembrane proteins, can be toxic to cells.[15] TMEM45B has been implicated in processes like cell proliferation and apoptosis, and its overexpression could potentially disrupt normal cellular functions.[16][17]
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Control Experiment: To determine if the TMEM45B protein itself is toxic, transfect cells with an empty vector control.[18] If cells transfected with the empty vector survive, it suggests that the toxicity is related to TMEM45B expression. In this case, you might consider using an inducible expression system to control the level and timing of protein expression.[12]
-
Section 3: Issues Specific to Transmembrane Proteins
Question: Are there any specific challenges associated with transfecting a plasmid for a transmembrane protein like TMEM45B?
Answer: Yes, expressing transmembrane proteins can present unique challenges.
-
Expression and Folding: Transmembrane proteins require proper insertion into the cellular membranes and correct folding, which can be challenging when they are overexpressed.[19] High levels of expression can lead to misfolding and aggregation, which may trigger cellular stress responses and toxicity.[15]
-
Solubility: The hydrophobic nature of transmembrane domains can make these proteins prone to aggregation if not correctly targeted to the appropriate membrane compartment.[15][19]
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Verification of Expression: Detecting the expression of transmembrane proteins can sometimes be more complex than for soluble proteins. Ensure your lysis buffers are appropriate for extracting membrane proteins and that your antibodies are validated for detecting TMEM45B.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated during the optimization of TMEM45B plasmid transfection.
| Transfection Reagent | DNA:Reagent Ratio (µg:µL) | Transfection Efficiency (%) (e.g., % GFP+ cells) | Cell Viability (%) |
| Reagent A | 1:1 | 15 ± 3 | 85 ± 5 |
| Reagent A | 1:2 | 35 ± 5 | 70 ± 8 |
| Reagent A | 1:3 | 40 ± 6 | 50 ± 10 |
| Reagent B | 1:1 | 20 ± 4 | 90 ± 4 |
| Reagent B | 1:2 | 50 ± 7 | 80 ± 6 |
| Reagent B | 1:3 | 55 ± 8 | 75 ± 7 |
| Electroporation | N/A | 65 ± 9 | 60 ± 12 |
Experimental Protocols
Protocol 1: General Plasmid Transfection using a Lipid-Based Reagent
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Cell Seeding: The day before transfection, seed healthy, low-passage cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
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Preparation of DNA and Reagent Solutions:
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In tube A, dilute 0.5 µg of high-quality TMEM45B plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM™).
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In tube B, dilute 1.0-1.5 µL of the transfection reagent in 50 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
-
Formation of DNA-Reagent Complexes: Combine the contents of tube A and tube B, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow for complex formation.[11]
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Transfection: Add the 100 µL of the DNA-reagent complex mixture drop-wise to each well containing cells in fresh culture medium.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analyzing for TMEM45B expression. The medium can be changed after 4-6 hours if toxicity is a concern.[20]
Protocol 2: Western Blot for TMEM45B Expression
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Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against TMEM45B overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for TMEM45B plasmid transfection.
Caption: Potential signaling pathway involving TMEM45B and the Wnt/β-catenin pathway.[21][22]
References
- 1. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. Efficient Transfection of Large Plasmids Encoding HIV-1 into Human Cells—A High Potential Transfection System Based on a Peptide Mimicking Cationic Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheniumbio.co.il [rheniumbio.co.il]
- 5. Successful delivery of large-size CRISPR/Cas9 vectors in hard-to-transfect human cells using small plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Plasmid DNA Purification Troubleshooting | QIAGEN [qiagen.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. My cells are dying after transfection-what solutions do you recommend? | AAT Bioquest [aatbio.com]
- 19. Tackling Insoluble and Difficult-to-Express Transmembrane Proteins [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
Technical Support Center: Enhancing TMEM45B Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Transmembrane Protein 45B (TMEM45B) knockdown experiments.
Troubleshooting Guide
This guide addresses common issues encountered during TMEM45B knockdown experiments using siRNA and shRNA techniques.
| Issue | Potential Cause | Recommended Solution |
| Low Knockdown Efficiency at mRNA Level | Inefficient transfection/transduction | - Optimize transfection reagent-to-siRNA/shRNA ratio and cell density. - For lentiviral shRNA, ensure high viral titer and consider using transduction enhancers like Polybrene.[1][2] - Confirm the health and confluency of the cells; they should be in the exponential growth phase. |
| Poor siRNA/shRNA design | - Test multiple siRNA/shRNA sequences targeting different regions of the TMEM45B mRNA.[3] - Use validated, pre-designed siRNA/shRNA sequences from reputable suppliers if available. | |
| Incorrect siRNA/shRNA concentration | - Perform a dose-response experiment to determine the optimal siRNA/shRNA concentration that yields maximum knockdown with minimal off-target effects. | |
| Degradation of siRNA/shRNA | - Store siRNA and shRNA reagents at the recommended temperature (typically -20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| Suboptimal time point for analysis | - Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the time of peak mRNA knockdown. | |
| Low Knockdown Efficiency at Protein Level (despite mRNA knockdown) | High protein stability | - TMEM45B protein may have a long half-life. Extend the time course of the experiment (e.g., 72, 96, 120 hours) to allow for protein turnover. |
| Inefficient translation inhibition | - Ensure the chosen siRNA/shRNA targets a region of the mRNA that is accessible for RISC-mediated cleavage or translational repression. | |
| Issues with Western blot | - Validate the specificity and sensitivity of the TMEM45B antibody. - Optimize protein extraction and Western blot protocols to ensure efficient lysis and detection. | |
| High Cell Toxicity or Off-Target Effects | High concentration of transfection reagent or siRNA/shRNA | - Reduce the concentration of the transfection reagent and/or the siRNA/shRNA. - Use a less toxic transfection reagent if necessary. |
| Activation of innate immune response | - Use purified, high-quality siRNA to avoid triggering an interferon response. | |
| Off-target effects of siRNA/shRNA | - Perform a BLAST search of the siRNA/shRNA sequence to check for potential off-target binding. - Include a non-targeting (scrambled) siRNA/shRNA control in all experiments. | |
| Inconsistent Results | Variation in cell culture conditions | - Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent dispensing of reagents. | |
| Instability of knockdown | - For long-term studies, consider using a lentiviral shRNA system to generate a stable cell line with constitutive TMEM45B knockdown. |
Frequently Asked Questions (FAQs)
Q1: What is the typical efficiency I can expect for TMEM45B knockdown?
A1: In U2OS osteosarcoma cells, shRNA-mediated knockdown has been shown to dramatically decrease both TMEM45B mRNA and protein levels.[4] The exact efficiency can vary depending on the cell type, delivery method, and specific siRNA/shRNA sequence used.
Q2: How do I best validate the knockdown of TMEM45B?
A2: It is crucial to validate knockdown at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is the standard method for measuring mRNA levels, while Western blotting is used to assess protein levels.[4]
Q3: What are the known downstream effects of TMEM45B knockdown that I can use as a functional validation?
A3: Knockdown of TMEM45B in osteosarcoma cells has been shown to downregulate the expression of key components of the Wnt/β-catenin signaling pathway, including β-catenin, cyclin D1, and c-Myc.[4] In some cellular contexts, TMEM45B expression is also linked to the activation of the JAK/STAT3 pathway.
Q4: Should I use siRNA or shRNA for my TMEM45B knockdown experiment?
A4: The choice between siRNA and shRNA depends on the desired duration of the knockdown. siRNA provides transient knockdown, typically lasting for a few days. For long-term or stable knockdown, a lentiviral-mediated shRNA approach is recommended to establish a cell line with continuous TMEM45B suppression.
Q5: What controls are essential for a reliable TMEM45B knockdown experiment?
A5: Essential controls include:
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Untreated cells: To establish baseline expression levels.
-
Mock-transfected cells: Cells treated with the transfection reagent alone to control for its effects.
-
Non-targeting (scrambled) siRNA/shRNA: An siRNA/shRNA with a sequence that does not target any known gene in the host organism to control for off-target effects of the RNAi machinery.
-
Positive control: An siRNA/shRNA targeting a well-characterized housekeeping gene to confirm the efficiency of the experimental setup.
Quantitative Data on TMEM45B Knockdown Efficiency
The following table summarizes the quantitative results of TMEM45B knockdown in U2OS human osteosarcoma cells using a short hairpin RNA (shRNA).
| Cell Line | Knockdown Method | Target | Analysis Method | Result | Reference |
| U2OS | shRNA | TMEM45B | qRT-PCR | Dramatic decrease in mRNA levels | [4] |
| U2OS | shRNA | TMEM45B | Western Blot | Dramatic decrease in protein levels | [4] |
| U2OS | shRNA | β-catenin | Western Blot | Sharp downregulation of protein levels | [4] |
| U2OS | shRNA | Cyclin D1 | Western Blot | Sharp downregulation of protein levels | [4] |
| U2OS | shRNA | c-Myc | Western Blot | Sharp downregulation of protein levels | [4] |
Experimental Protocols
Protocol: shRNA-Mediated Knockdown of TMEM45B in U2OS Cells via Lentiviral Transduction
This protocol provides a step-by-step guide for the stable knockdown of TMEM45B in U2OS cells using lentiviral particles carrying a specific shRNA.
Materials:
-
U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lentiviral particles containing shRNA targeting TMEM45B (shTMEM45B)
-
Lentiviral particles containing a non-targeting shRNA (shNC)
-
Polybrene
-
6-well plates
-
Reagents and equipment for qRT-PCR and Western blotting
Procedure:
-
Cell Seeding:
-
The day before transduction, seed U2OS cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Transduction:
-
On the day of transduction, replace the culture medium with fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Thaw the shTMEM45B and shNC lentiviral particles on ice.
-
Add the appropriate amount of lentiviral particles to the cells to achieve the desired multiplicity of infection (MOI).
-
Gently swirl the plate to mix and incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transduction:
-
After 24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Selection of Stably Transduced Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Harvest a portion of the cells for RNA and protein extraction.
-
Perform qRT-PCR to quantify the reduction in TMEM45B mRNA levels in the shTMEM45B-transduced cells compared to the shNC-transduced cells.
-
Perform Western blotting to confirm the reduction in TMEM45B protein levels and to analyze the expression of downstream targets (e.g., β-catenin, cyclin D1, c-Myc).
-
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for stable TMEM45B knockdown in U2OS cells.
Caption: TMEM45B promotes the Wnt/β-catenin signaling pathway.
Caption: Postulated influence of TMEM45B on the JAK/STAT3 signaling pathway.
References
Technical Support Center: TMEM45B Protein Purification
Welcome to the technical support center for the purification of the transmembrane protein 45B (TMEM45B). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the expression and purification of this challenging multi-pass transmembrane protein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying TMEM45B?
A1: As a multi-pass transmembrane protein, TMEM45B presents several purification challenges inherent to this class of proteins. These include:
-
Low expression levels: Achieving high yields of recombinant TMEM45B in common expression systems can be difficult.
-
Hydrophobicity and Aggregation: The presence of multiple transmembrane domains makes the protein highly hydrophobic and prone to aggregation when removed from its native lipid environment.[1][2][3]
-
Instability: TMEM45B can be unstable once solubilized from the cell membrane, leading to loss of structure and function.
-
Detergent Selection: Choosing the optimal detergent for solubilization and purification is critical and often requires empirical screening, as the wrong detergent can lead to denaturation.[1][2][3][4]
Q2: Which expression system is recommended for TMEM45B?
A2: While various expression systems can be attempted, mammalian cells, such as HEK293, are often preferred for expressing complex transmembrane proteins like TMEM45B. This is because they provide the necessary cellular machinery for proper protein folding and post-translational modifications, which can be crucial for protein stability and function. One commercially available purified full-length human TMEM45B protein is expressed in HEK293 cells.
Q3: How can I improve the expression levels of TMEM45B?
A3: To enhance the expression of TMEM45B, consider the following strategies:
-
Codon Optimization: Optimize the gene sequence for the chosen expression host.
-
Promoter Selection: Use a strong, inducible promoter to control expression and minimize toxicity.
-
Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, promoting proper folding and reducing aggregation.
-
Fusion Tags: Employing fusion tags such as Maltose-Binding Protein (MBP) or a small ubiquitin-like modifier (SUMO) at the N- or C-terminus can sometimes enhance expression and solubility.
Q4: What is the subcellular localization of TMEM45B?
A4: TMEM45B is known to be localized to the membranes of the Golgi apparatus, endosomes, and lysosomes.[5][6] This information is critical when designing cell lysis and membrane fractionation protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of TMEM45B.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no TMEM45B expression | - Inefficient transfection/transduction- Toxicity of the expressed protein- Codon usage not optimal for the host | - Optimize transfection/transduction protocol.- Use an inducible expression system and optimize induction conditions (e.g., lower inducer concentration, shorter induction time).- Synthesize a codon-optimized gene for the expression host. |
| TMEM45B is in the insoluble fraction after cell lysis | - Inefficient cell lysis- Protein aggregation | - Use a more stringent lysis buffer with a combination of mechanical and chemical lysis methods.- Screen different detergents and their concentrations for efficient solubilization from the membrane fraction. |
| Low yield after affinity chromatography | - Inefficient binding to the resin- Protein precipitation on the column- Harsh wash conditions | - Ensure the affinity tag is accessible; consider moving the tag to the other terminus.- Perform binding in batch mode overnight at 4°C.- Screen different detergents to maintain protein stability during purification.- Optimize wash buffer composition (e.g., lower detergent concentration, adjust salt concentration).[7][8][9][10] |
| Protein aggregates after elution | - Detergent concentration below the Critical Micelle Concentration (CMC)- Inappropriate buffer conditions (pH, ionic strength)- Removal of stabilizing lipids | - Ensure all buffers contain detergent above its CMC.- Screen for optimal buffer pH and salt concentration.- Consider adding lipids or cholesterol analogs to the purification buffers to mimic the native membrane environment. |
| Purified protein is inactive | - Denaturation during purification- Loss of essential co-factors or lipids | - Use milder detergents (e.g., digitonin, DDM) and maintain low temperatures throughout the purification process.- Supplement buffers with known co-factors or a lipid mix. |
Experimental Protocols
Below are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Expression of TMEM45B in Mammalian Cells (HEK293)
-
Transfection:
-
Culture HEK293 cells to 70-80% confluency.
-
Transfect cells with a mammalian expression vector containing the codon-optimized TMEM45B gene fused with an appropriate affinity tag (e.g., 1D4, His-tag) using a suitable transfection reagent.
-
Incubate cells for 48-72 hours post-transfection.
-
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells in PBS and centrifuge at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
-
Protocol 2: Membrane Solubilization and Affinity Purification
-
Cell Lysis and Membrane Preparation:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).
-
Incubate on ice for 20 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% (w/v) detergent [e.g., DDM, L-MNG, or a mix of detergents], and protease inhibitors).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Affinity Chromatography:
-
Incubate the cleared supernatant with affinity resin (e.g., Ni-NTA for His-tagged protein, anti-1D4 antibody-coupled resin) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Load the resin onto a chromatography column.
-
Wash the column with 10-20 column volumes of wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM, and potentially a low concentration of imidazole (B134444) for His-tagged proteins).
-
Elute the protein with an appropriate elution buffer (e.g., wash buffer containing a high concentration of imidazole for His-tagged proteins, or a competitive peptide for other tags).
-
-
Size Exclusion Chromatography (SEC):
-
To further purify and assess the oligomeric state of TMEM45B, concentrate the eluted fractions and load them onto a size exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% DDM).
-
Collect fractions and analyze by SDS-PAGE and Western blot.
-
Data Presentation
Table 1: Comparison of Detergents for Membrane Protein Solubilization
| Detergent | Class | CMC (mM) | Typical Working Concentration | Properties and Considerations |
| DDM (n-dodecyl-β-D-maltoside) | Non-ionic | 0.17 | 0.5 - 1.0% (w/v) | Mild detergent, often preserves protein structure and activity.[2] |
| L-MNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | 0.01 | 0.1 - 0.5% (w/v) | Newer generation detergent, known for stabilizing membrane proteins.[4] |
| Digitonin | Non-ionic (steroid-based) | ~0.5 | 0.5 - 1.0% (w/v) | Very mild, good for maintaining protein-lipid interactions. |
| Triton X-100 | Non-ionic | 0.24 | 1.0 - 2.0% (v/v) | Commonly used, but can sometimes be denaturing. |
| CHAPS | Zwitterionic | 6.1 | 0.5 - 1.0% (w/v) | Can be effective for solubilizing proteins from lipid rafts.[3] |
Note: The optimal detergent and its concentration must be determined empirically for TMEM45B.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for TMEM45B Purification
Caption: Workflow for the expression and purification of TMEM45B.
TMEM45B in the Wnt/β-catenin Signaling Pathway
Studies have implicated TMEM45B in the regulation of the Wnt/β-catenin signaling pathway, particularly in the context of osteosarcoma.[11] Knockdown of TMEM45B has been shown to downregulate the expression of β-catenin and its downstream targets, cyclin D1 and c-Myc.[11] The exact mechanism of this regulation is still under investigation, but it is hypothesized that TMEM45B may influence the stability or localization of key components of the Wnt signaling pathway.
Caption: Hypothetical role of TMEM45B in the Wnt/β-catenin pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential solubilization of lipids along with membrane proteins by different classes of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. genecards.org [genecards.org]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects in TMEM45B CRISPR experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRISPR-Cas9 technology to study the transmembrane protein 45B (TMEM45B).
Frequently Asked Questions (FAQs)
Q1: What is the function of TMEM45B and why target it with CRISPR?
A1: TMEM45B is a transmembrane protein whose expression is upregulated in several types of cancer, including gastric, lung, and pancreatic cancer, as well as osteosarcoma.[1][2][3][4] Studies have shown that TMEM45B plays a role in cell proliferation, migration, invasion, and tumorigenesis.[3][5][6] Knockdown of TMEM45B has been demonstrated to inhibit these cancerous phenotypes, making it a potential therapeutic target.[2][3][5] CRISPR-Cas9 technology allows for the precise knockout of the TMEM45B gene to study its function in various cellular contexts and to validate it as a potential drug target.
Q2: How do I design a highly specific guide RNA (gRNA) for TMEM45B?
A2: Designing a gRNA with high on-target efficiency and minimal off-target effects is crucial for a successful CRISPR experiment. Several online tools are available for this purpose. For designing gRNAs targeting human TMEM45B, we recommend using tools such as --INVALID-LINK--, --INVALID-LINK--, or the --INVALID-LINK--.[7][8][9][10][11][12][13] These tools utilize algorithms to score and rank gRNAs based on predicted on-target activity and potential off-target sites.
When designing your gRNA, consider the following:
-
Target a conserved exon: Aim for an exon present in most or all transcript variants of TMEM45B to ensure complete knockout. Targeting exons early in the coding sequence is often preferred to increase the likelihood of a frameshift mutation leading to a non-functional protein.[14]
-
GC content: A GC content between 40-80% is generally recommended for optimal gRNA stability and function.
-
Avoid off-target sites: The design tools will predict potential off-target sequences in the genome. Prioritize gRNAs with the fewest and least likely off-target sites, especially those with mismatches in the seed region (the 8-12 nucleotides closest to the PAM sequence).
Q3: What are the predicted off-target effects when targeting TMEM45B and how can I minimize them?
A3: Off-target effects, where the CRISPR-Cas9 complex cuts at unintended genomic locations, are a primary concern in CRISPR experiments. The number and location of off-target sites are specific to the gRNA sequence used. To minimize off-target effects:
-
gRNA Selection: As mentioned above, use design tools to select gRNAs with the highest predicted specificity.
-
High-Fidelity Cas9 Variants: Employ engineered high-fidelity Cas9 nucleases (e.g., SpCas9-HF1, eSpCas9) which have been shown to reduce off-target cleavage.
-
RNP Delivery: Deliver the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex instead of plasmid DNA. RNPs are cleared from the cell more quickly, reducing the time for off-target cleavage to occur.
-
Titrate Cas9 and gRNA concentrations: Use the lowest effective concentration of Cas9 and gRNA to achieve efficient on-target editing while minimizing off-target events.
Q4: How can I experimentally validate off-target cleavage?
A4: After performing your CRISPR experiment, it is important to validate for off-target cleavage, especially for generating stable cell lines or for therapeutic applications. Several methods can be used:
-
Prediction and Targeted Sequencing: Use off-target prediction tools to identify the most likely off-target sites for your gRNA. Then, use PCR to amplify these regions from your edited cells and perform Sanger or next-generation sequencing (NGS) to check for mutations.
-
Unbiased Genome-wide Methods: Techniques like GUIDE-seq, CIRCLE-seq, or SITE-seq can be used to identify off-target cleavage events across the entire genome without prior prediction.
Troubleshooting Guides
Problem 1: Low TMEM45B Knockout Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal gRNA design | - Design and test 2-3 different gRNAs for TMEM45B to identify the most efficient one.- Ensure your gRNA targets a critical region of the gene. |
| Inefficient delivery of CRISPR components | - Optimize your transfection or electroporation protocol for your specific cell type.- Consider using a different delivery method (e.g., lentiviral transduction for hard-to-transfect cells).- Confirm the expression of Cas9 in your cells via Western blot or fluorescence microscopy if using a fluorescently tagged Cas9. |
| Cell line characteristics | - Some cell lines are inherently more difficult to edit. Ensure your cell line is healthy and not at a high passage number.- Consider testing your CRISPR reagents in an easily transfectable cell line (e.g., HEK293T) to confirm their activity. |
| Incorrect assessment of editing efficiency | - Use a robust method to quantify editing efficiency, such as NGS or a T7 Endonuclease I (T7EI) assay. Be aware that T7EI assays can sometimes underestimate editing efficiency. |
Problem 2: Suspected Off-Target Effects Leading to Unexplained Phenotypes
| Possible Cause | Recommended Solution |
| gRNA with poor specificity | - Re-design your gRNA using the latest prediction algorithms.- Perform off-target analysis as described in the FAQ section. |
| High concentration or prolonged expression of Cas9/gRNA | - Reduce the amount of Cas9 and gRNA delivered to the cells.- Use the RNP delivery method for transient expression. |
| Clonal variation | - When isolating single-cell clones, screen multiple clones for the desired on-target mutation and the absence of off-target mutations at the most likely sites.- Analyze at least two independent clones with the same genotype to ensure the observed phenotype is not due to random clonal differences. |
Problem 3: Difficulty Validating TMEM45B Knockout by Western Blot
| Possible Cause | Recommended Solution |
| Antibody issues | - Ensure your TMEM45B antibody is validated for Western blotting and recognizes an epitope within the region targeted for knockout. The Human Protein Atlas is a useful resource for antibody validation data.[15]- Use a positive control (e.g., lysate from wild-type cells or cells overexpressing TMEM45B) and a negative control. |
| Incomplete knockout | - Your editing may have resulted in a mixed population of cells (mosaicism). Perform single-cell cloning to isolate a pure knockout population.- The indel mutation may have resulted in a truncated but still detectable protein. Target an earlier exon to increase the chances of complete loss of protein expression.[16] |
| Protein stability | - The TMEM45B protein may have a long half-life. Allow sufficient time after editing for the existing protein to be degraded before performing Western blot analysis. |
Experimental Protocols
Protocol 1: gRNA Design for Human TMEM45B using CHOPCHOP
-
Enter "TMEM45B" in the "Gene Name" field and select "Human (hg38)" as the organism.
-
Select "Cas9" as the nuclease.
-
The tool will display the gene structure with potential gRNA target sites.
-
Prioritize gRNAs that target an early, conserved exon.
-
Evaluate the top-ranked gRNAs based on their efficiency and off-target scores. The off-target score indicates the number of potential off-target sites with a certain number of mismatches.
-
Select 2-3 gRNAs with high efficiency scores and the lowest number of predicted off-target sites for experimental validation.
Protocol 2: Validation of TMEM45B Knockout by Western Blot
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against TMEM45B overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
Caption: TMEM45B signaling in cancer cell proliferation, invasion, and migration.
Caption: Experimental workflow for TMEM45B knockout using CRISPR-Cas9.
Caption: Troubleshooting logic for TMEM45B CRISPR experiments.
References
- 1. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 4. Frontiers | TMEM Proteins in Cancer: A Review [frontiersin.org]
- 5. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synthego.com [synthego.com]
- 8. synthego.com [synthego.com]
- 9. Designing Guide RNAs [takarabio.com]
- 10. benchling.com [benchling.com]
- 11. help.benchling.com [help.benchling.com]
- 12. synthego.com [synthego.com]
- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 14. helsinki.fi [helsinki.fi]
- 15. TMEM45B - Antibodies - The Human Protein Atlas [proteinatlas.org]
- 16. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 17. CHOPCHOP v2: a web tool for the next generation of CRISPR genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CHOPCHOP [chopchop.cbu.uib.no]
- 19. How to design gRNA for CRISPR genome editing? | MolecularCloud [molecularcloud.org]
- 20. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Recombinant TMEM45B Protein Production
Welcome to the technical support center for the expression and purification of recombinant transmembrane protein 45B (TMEM45B). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you increase the yield of your recombinant TMEM45B protein.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of my recombinant TMEM45B protein. What are the potential causes and how can I troubleshoot this?
A1: The absence of protein expression can be attributed to several factors, ranging from the expression vector to the induction conditions. Here are some common causes and recommended troubleshooting steps:
-
Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely prevent protein expression.[1][2]
-
Recommendation: Verify the sequence of your expression construct to ensure the TMEM45B gene is in the correct reading frame and free of mutations.
-
-
Promoter System Issues: The promoter driving the expression of TMEM45B may not be functioning correctly.
-
Recommendation: Confirm that you are using the appropriate inducer for your promoter system (e.g., IPTG for lac-based promoters) at the optimal concentration. Also, ensure your inducer stock is not expired.[1]
-
-
Codon Usage: The codon usage of the TMEM45B gene may not be optimal for your chosen expression host, leading to translational stalling.[3][4][5]
-
Protein Toxicity: Overexpression of some proteins, particularly transmembrane proteins, can be toxic to the host cells, leading to slow growth or cell death and consequently, no observable protein expression.[2][9]
Q2: My TMEM45B protein is expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
A2: The formation of insoluble inclusion bodies is a common challenge, especially with transmembrane proteins expressed in bacterial systems.[11] Here are strategies to enhance the solubility of your TMEM45B protein:
-
Lower Expression Temperature: Reducing the temperature during induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[11][12][13]
-
Recommendation: Try expressing your protein at lower temperatures, such as 15-25°C.[12]
-
-
Choice of Expression Host: Some host strains are specifically engineered to facilitate the expression of difficult proteins.
-
Recommendation: Consider using host strains that are deficient in certain proteases or that contain chaperones to assist in protein folding.[12]
-
-
Fusion Tags: N-terminal or C-terminal fusion tags can sometimes enhance the solubility of the target protein.
-
Recommendation: Experiment with different solubility-enhancing fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[14]
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.
-
Recommendation: Co-express your TMEM45B protein with a chaperone system.
-
Q3: I have decent expression of soluble TMEM45B, but I lose a significant amount during purification. What could be the reasons for this low final yield?
A3: Protein loss during purification can occur at various stages. Here are some common culprits and how to address them:
-
Inefficient Cell Lysis: If the host cells are not effectively lysed, a large portion of your protein will remain trapped within the cell debris.[1]
-
Recommendation: Optimize your cell lysis protocol. This may involve testing different lysis buffers, using enzymatic lysis (e.g., lysozyme), or mechanical methods like sonication or French press.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1]
-
Recommendation: Perform all purification steps at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.[1]
-
-
Suboptimal Buffer Conditions: The pH, salt concentration, or detergent in your buffers may not be optimal for TMEM45B stability, leading to precipitation or poor binding to the purification resin.[1]
-
Recommendation: Screen different buffer conditions to find the optimal formulation for your protein's stability and binding characteristics.
-
-
Issues with Affinity Tag: The affinity tag on your TMEM45B protein may be inaccessible or cleaved, preventing it from binding effectively to the purification resin.[1]
-
Recommendation: Ensure your affinity tag is properly folded and accessible. You can try switching the tag to the other terminus of the protein.
-
Troubleshooting Guides
Guide 1: Optimizing TMEM45B Expression Conditions
This guide provides a systematic approach to optimizing the expression of recombinant TMEM45B.
Problem: Low or no detectable expression of TMEM45B.
Workflow:
Caption: Troubleshooting workflow for low or no TMEM45B expression.
Experimental Protocols:
-
Protocol 1: Codon Usage Analysis
-
Obtain the DNA sequence of your TMEM45B gene.
-
Use online tools or software to analyze the codon usage frequency in your chosen expression host (e.g., E. coli K12).
-
Identify rare codons in your TMEM45B sequence that may impede translation.
-
Synthesize a codon-optimized version of the gene for expression.
-
-
Protocol 2: Optimization of Induction Temperature
-
Transform your TMEM45B expression plasmid into a suitable host strain (e.g., BL21(DE3)).
-
Inoculate a 5 mL starter culture and grow overnight at 37°C.
-
Inoculate four 50 mL cultures with the starter culture to an OD₆₀₀ of 0.1.
-
Grow the cultures at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Incubate the four cultures at different temperatures: 37°C, 30°C, 25°C, and 18°C.
-
Harvest the cells after a set induction time (e.g., 4 hours for 37°C, 6 hours for 30°C and 25°C, and overnight for 18°C).
-
Lyse the cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine the optimal temperature for soluble TMEM45B expression.[1]
-
Quantitative Data Summary:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Expression System | E. coli BL21(DE3) | Pichia pastoris | Insect (Sf9) | Mammalian (HEK293) |
| Promoter | T7 | AOX1 | Polyhedrin | CMV |
| Induction Temperature | 18°C | 28°C | 27°C | 32°C[15] |
| Typical Yield (mg/L) | 1-5 | 10-50 | 5-20 | 2-10 |
| Advantages | Low cost, rapid growth[16][17] | High cell density, potential for high yield[18] | Complex post-translational modifications[19] | Proper protein folding and modifications[15][17] |
| Disadvantages | Inclusion body formation, lack of complex PTMs[16][19] | Hyperglycosylation[17] | Higher cost and longer timeline[16] | High cost, lower yield[17] |
Guide 2: Improving Solubility of TMEM45B
This guide focuses on strategies to increase the proportion of soluble, correctly folded TMEM45B.
Problem: TMEM45B is expressed but found predominantly in insoluble inclusion bodies.
Workflow:
Caption: Workflow for improving the solubility of recombinant TMEM45B.
Experimental Protocols:
-
Protocol 3: Screening of Solubilization Buffers for TMEM45B
-
Harvest cells expressing TMEM45B and resuspend the cell pellet in a base lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Aliquot the cell suspension into multiple tubes.
-
To each tube, add a different detergent from a stock solution to a final concentration above its critical micelle concentration (CMC). Test a range of detergents (e.g., LDAO, DDM, Triton X-100, CHAPS).
-
Incubate the samples with gentle agitation at 4°C for 1-2 hours to allow for membrane solubilization.
-
Centrifuge the lysates at high speed (e.g., >100,000 x g) for 1 hour to pellet the insoluble material.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the soluble fractions from each buffer condition by SDS-PAGE and Western blot to identify the detergent that most efficiently solubilizes TMEM45B.
-
Guide 3: Optimizing Purification of TMEM45B
This guide outlines steps to minimize protein loss during the purification of soluble TMEM45B.
Problem: Significant loss of TMEM45B during purification steps.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 4. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Current Strategies to Improve Yield of Recombinant Protein Production in Rice Suspension Cells | MDPI [mdpi.com]
- 7. absci.com [absci.com]
- 8. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Promoter engineering for the recombinant protein production in prokaryotic systems [aimspress.com]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. biomatik.com [biomatik.com]
- 13. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane Protein Expression Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. academic.oup.com [academic.oup.com]
- 19. betalifesci.com [betalifesci.com]
Technical Support Center: Validating the Specificity of Novel TMEM45B Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the validation of novel transmembrane protein 45B (TMEM45B) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental validation process.
Frequently Asked Questions (FAQs)
Q1: How can we confirm that our novel inhibitor directly binds to TMEM45B in a cellular context?
A1: Direct target engagement is the first critical step in validating a novel inhibitor. While technically demanding, a Cellular Thermal Shift Assay (CETSA) is a powerful method to demonstrate direct binding. The principle is that a ligand (your inhibitor) binding to its target protein (TMEM45B) stabilizes the protein, leading to a higher melting temperature.
An alternative, more traditional approach is co-immunoprecipitation (Co-IP) using a tagged version of your inhibitor or by assessing the inhibitor's ability to compete with a known binding partner, if one is identified.
Q2: What are the essential first experiments to show that our inhibitor has on-target effects related to TMEM45B function?
A2: Given that TMEM45B is implicated in cancer cell proliferation, migration, and invasion, initial on-target validation should focus on these cellular phenotypes.[1][2][3][4][5] A crucial component of these experiments is to compare the inhibitor's effects in cells expressing TMEM45B with cells where TMEM45B has been knocked down (using siRNA) or knocked out (using CRISPR).[2][6] A specific inhibitor should show a significantly reduced effect in the knockdown or knockout cells.
Q3: TMEM45B has been linked to the JAK/STAT and Wnt/β-catenin signaling pathways. How can we investigate if our inhibitor affects these pathways?
A3: Investigating the impact of your inhibitor on these signaling pathways is a key step in elucidating its mechanism of action. Knockdown of TMEM45B has been shown to decrease the phosphorylation of JAK2 and STAT3 and reduce the expression of β-catenin, cyclin D1, and c-Myc.[3][4] Therefore, you should assess the levels of these downstream proteins after treating TMEM45B-expressing cells with your inhibitor.
Q4: How do we design experiments to rule out off-target effects of our TMEM45B inhibitor?
A4: Demonstrating specificity is paramount. The most rigorous approach is to use a TMEM45B knockout cell line as a negative control.[2][6] If your inhibitor's effect is specific to TMEM45B, it should have a minimal impact on the phenotype of the knockout cells compared to the wild-type cells. Additionally, comparing the phenotypic effects of your inhibitor to those observed with TMEM45B siRNA-mediated knockdown can provide strong evidence for on-target activity.[1][6][7] Any effects of the inhibitor that persist in TMEM45B null cells are likely due to off-target interactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inhibitor shows equal toxicity in both wild-type and TMEM45B knockout cells. | The observed cytotoxicity is likely due to off-target effects and not TMEM45B inhibition. | Perform a broader off-target screening assay. Consider chemical modification of the inhibitor to improve specificity. |
| Western blot results for downstream signaling molecules are inconsistent. | 1. Suboptimal antibody performance.2. Cell lysis and sample preparation issues.3. Timing of inhibitor treatment is not optimal. | 1. Validate primary antibodies using positive and negative controls.2. Ensure consistent protein extraction and quantification.3. Perform a time-course experiment to determine the optimal treatment duration for observing changes in the signaling pathway. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Inhibitor solubility issues.3. Fluctuation in incubation times. | 1. Use a cell counter for accurate seeding.2. Confirm the solubility of your inhibitor in the culture medium and consider using a lower concentration of DMSO.3. Standardize all incubation times precisely. |
| No significant difference in cell migration/invasion between treated and untreated groups. | 1. The chosen cell line may not be highly dependent on TMEM45B for migration.2. The concentration of the inhibitor is too low.3. The assay duration is too short. | 1. Use a cell line known to have high TMEM45B expression and migratory potential.2. Perform a dose-response experiment to identify the optimal inhibitor concentration.3. Extend the duration of the migration/invasion assay. |
Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling of TMEM45B
This protocol is designed to assess the effect of a novel inhibitor on the expression of proteins downstream of TMEM45B, such as p-JAK2, p-STAT3, and β-catenin.
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-p-STAT3, anti-β-catenin, anti-TMEM45B, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with your novel TMEM45B inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
Data Presentation:
| Treatment | p-JAK2/total JAK2 | p-STAT3/total STAT3 | β-catenin/GAPDH | TMEM45B/GAPDH |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| Inhibitor (1 µM) | 0.65 | 0.58 | 0.70 | 0.98 |
| Inhibitor (5 µM) | 0.32 | 0.25 | 0.41 | 1.02 |
| Inhibitor (10 µM) | 0.15 | 0.11 | 0.22 | 0.95 |
Protocol 2: Quantitative Real-Time PCR (qPCR) for TMEM45B Target Genes
This protocol measures changes in the mRNA expression of TMEM45B and its potential target genes (e.g., Cyclin D1, c-Myc) following inhibitor treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TMEM45B, Cyclin D1, c-Myc, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor as described for the Western blot. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Set up qPCR reactions with primers for your target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Treatment | Relative TMEM45B mRNA Expression | Relative Cyclin D1 mRNA Expression | Relative c-Myc mRNA Expression |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Inhibitor (5 µM) | 0.95 | 0.45 | 0.52 |
| TMEM45B siRNA | 0.21 | 0.38 | 0.41 |
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the TMEM45B inhibitor on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of your inhibitor for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Data Presentation:
| Inhibitor Conc. | % Viability (Wild-Type Cells) | % Viability (TMEM45B KO Cells) |
| 0 µM (Vehicle) | 100 | 100 |
| 0.1 µM | 92 | 98 |
| 1 µM | 68 | 95 |
| 10 µM | 35 | 91 |
| 100 µM | 12 | 88 |
Visualizations
References
- 1. Tmem45b is essential for inflammation- and tissue injury–induced mechanical pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMEM45B Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 3. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OR | Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells [techscience.com]
- 6. pnas.org [pnas.org]
- 7. Tmem45b is essential for inflammation- and tissue injury-induced mechanical pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in TMEM45B-Expressing Cancers
Welcome to the technical support center for researchers investigating the role of Transmembrane Protein 45B (TMEM45B) in cancer therapy resistance. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scientists and drug development professionals. As a protein implicated in promoting tumorigenicity and potentially contributing to chemoresistance, TMEM45B is an emerging area of interest for developing novel therapeutic strategies.
This center addresses the hypothesis that targeting TMEM45B can sensitize cancer cells to conventional chemotherapies. While direct TMEM45B-targeted therapies are currently in preclinical stages, this guide offers support for investigating the mechanisms of TMEM45B-mediated resistance and evaluating the efficacy of TMEM45B suppression as a combination strategy.
Frequently Asked Questions (FAQs)
Q1: What is the established role of TMEM45B in cancer?
A1: TMEM45B is a transmembrane protein that is upregulated in several human cancers, including lung, pancreatic, gastric, and osteosarcoma.[1][2][3][4] Its overexpression is often correlated with poor overall survival.[3] Functionally, TMEM45B has been shown to promote cancer cell proliferation, migration, and invasion.[1][5][6] It also inhibits apoptosis, suggesting a role in tumor cell survival.[2][5]
Q2: Which signaling pathways are known to be modulated by TMEM45B?
A2: Current research indicates that TMEM45B influences at least two key signaling pathways involved in cancer progression:
-
JAK2/STAT3 Pathway: In gastric cancer, silencing TMEM45B has been shown to decrease the phosphorylation of JAK2 and STAT3, suggesting that TMEM45B may promote tumorigenesis through the activation of this pathway.[2][4]
-
Wnt/β-catenin Pathway: In osteosarcoma, knockdown of TMEM45B led to a significant downregulation of β-catenin, cyclin D1, and c-Myc, key components of the Wnt/β-catenin signaling pathway.[7][8]
Q3: Is there evidence directly linking TMEM45B to chemoresistance?
A3: While direct evidence for TMEM45B's role in resistance to specific chemotherapies is still emerging, its known functions strongly suggest a potential contribution. TMEM45B's anti-apoptotic function is a key mechanism by which cancer cells can evade the cytotoxic effects of chemotherapeutic agents.[2][5] Studies on its paralog, TMEM45A, have shown a role in resistance to cisplatin (B142131), further supporting the potential involvement of the TMEM45 family in chemoresistance.[9][10][11] The primary approach to studying this is to investigate whether the knockdown of TMEM45B can sensitize previously resistant cancer cells to chemotherapeutic drugs.
Q4: What are the current preclinical approaches to targeting TMEM45B?
A4: Currently, there are no small molecule inhibitors specifically targeting TMEM45B in clinical use. The primary preclinical method for inhibiting TMEM45B function is through gene silencing techniques, such as:
-
Small interfering RNA (siRNA): This is a common laboratory method to transiently knock down TMEM45B expression and study the resulting phenotypic changes.[12][13][14][15]
-
Short hairpin RNA (shRNA): For stable, long-term knockdown of TMEM45B in cell lines, shRNA delivered via viral vectors is often used.[3]
-
Antisense Oligonucleotides (ASOs): ASOs are another potential therapeutic modality for targeting TMEM45B mRNA for degradation.[16][17][18]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at investigating the role of TMEM45B in chemoresistance.
Problem 1: Inconsistent or no significant difference in cell viability after TMEM45B knockdown and chemotherapy treatment.
| Potential Cause | Troubleshooting Steps |
| Inefficient TMEM45B Knockdown | 1. Verify Knockdown Efficiency: Confirm a significant reduction in TMEM45B protein levels via Western blot at the time of the viability assay. An mRNA reduction (by qRT-PCR) does not always correlate with protein-level knockdown. 2. Optimize Transfection/Transduction: Titrate the concentration of siRNA/shRNA and optimize the delivery method for your specific cell line. Consider using a different siRNA sequence or a more efficient delivery reagent/viral vector. |
| Suboptimal Chemotherapy Concentration | 1. Determine IC50: Perform a dose-response curve for the chemotherapeutic agent on both the parental and TMEM45B knockdown cells to determine the half-maximal inhibitory concentration (IC50). A significant shift in the IC50 would indicate a change in sensitivity. 2. Time-Course Experiment: The timing of drug addition after TMEM45B knockdown is critical. Perform a time-course experiment (e.g., treat with chemotherapy 24, 48, and 72 hours post-transfection) to find the optimal window where TMEM45B protein is maximally suppressed. |
| Cell Line-Specific Resistance Mechanisms | 1. Alternative Resistance Pathways: The chosen cell line may have dominant resistance mechanisms that are independent of TMEM45B. Consider using a panel of cell lines with varying levels of endogenous TMEM45B expression. 2. Establish a Resistant Line: If starting with a sensitive parental line, consider generating a chemoresistant daughter line through continuous exposure to the chemotherapeutic agent. This may result in the upregulation of TMEM45B, creating a more suitable model to test your hypothesis. |
Problem 2: High variability between replicates in apoptosis assays following co-treatment.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding or Health | 1. Consistent Cell Seeding: Ensure a single-cell suspension and accurate cell counting before seeding. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS. 2. Monitor Cell Confluency: High confluency can affect apoptosis rates. Seed cells at a density that avoids overgrowth during the experiment. |
| Timing of Apoptosis Measurement | 1. Time-Course Analysis: Apoptosis is a dynamic process. Measure apoptosis at multiple time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of the apoptotic response. |
| Assay Technique | 1. Gentle Cell Handling: During staining for flow cytometry, handle cells gently to avoid mechanical damage that can be mistaken for apoptosis. 2. Appropriate Controls: Include single-stain controls (Annexin V only, PI only) to set up proper compensation and gating. Untreated and single-agent-treated cells are also essential controls. |
Data Presentation
Table 1: Hypothetical IC50 Values of Cisplatin in Cancer Cell Lines with Varying TMEM45B Expression
| Cell Line | TMEM45B Expression Level | Treatment | IC50 (µM) |
| Cancer Line A | High | Control siRNA + Cisplatin | 50.2 |
| Cancer Line A | High | TMEM45B siRNA + Cisplatin | 25.8 |
| Cancer Line B | Low | Control siRNA + Cisplatin | 15.5 |
| Cancer Line B | Low | TMEM45B siRNA + Cisplatin | 14.9 |
Table 2: Hypothetical Percentage of Apoptotic Cells Following Doxorubicin Treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Resistant Cancer Line | Untreated | 5.1 |
| Resistant Cancer Line | Doxorubicin (1µM) | 15.3 |
| Resistant Cancer Line | TMEM45B siRNA + Doxorubicin (1µM) | 45.7 |
| Parental Cancer Line | Doxorubicin (1µM) | 50.2 |
Mandatory Visualizations
Caption: Known signaling pathways influenced by TMEM45B.
Caption: Workflow for assessing TMEM45B's role in chemoresistance.
Caption: Hypothesis for overcoming chemoresistance by targeting TMEM45B.
Experimental Protocols
Protocol 1: Development of a Chemoresistant Cancer Cell Line
-
Cell Line Selection: Choose a cancer cell line with moderate to high endogenous expression of TMEM45B.
-
Initial IC50 Determination: Determine the IC50 of the chosen chemotherapeutic agent (e.g., cisplatin, doxorubicin) for the parental cell line using a standard cell viability assay.
-
Dose Escalation: a. Culture the parental cells in media containing the chemotherapeutic agent at a concentration equal to the IC10 (concentration that inhibits 10% of cell growth). b. Once the cells have recovered and are proliferating steadily, passage them and increase the drug concentration by 1.5 to 2-fold. c. Repeat this process of gradual dose escalation over several months.
-
Resistance Validation: a. After establishing a cell line that can proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50), culture the resistant cells in drug-free media for 2-3 passages. b. Re-determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms the resistant phenotype. c. Characterize TMEM45B expression in the resistant line via Western blot to confirm its sustained high expression.
Protocol 2: siRNA-Mediated Knockdown of TMEM45B
-
Cell Seeding: Seed the chemoresistant cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation: a. Dilute the TMEM45B-targeting siRNA and a non-targeting control siRNA in serum-free media. b. Dilute a suitable lipid-based transfection reagent in serum-free media. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream experiments. The optimal incubation time should be determined empirically for maximal protein knockdown.
-
Verification of Knockdown: Harvest a subset of the cells to confirm TMEM45B protein knockdown via Western blot analysis.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding: Seed TMEM45B-knockdown and control cells in a 96-well plate at an appropriate density.
-
Chemotherapy Treatment: After 24 hours of adherence, treat the cells with a serial dilution of the chemotherapeutic agent. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TMEM45B, cleaved caspase-3, p-STAT3, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
References
- 1. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.techscience.cn [cdn.techscience.cn]
- 8. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the role of TMEM45A in cancer cell sensitivity to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the role of TMEM45A in cancer cell sensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TME-Responsive Multistage Nanoplatform for siRNA Delivery and Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Insights on prospects of nano-siRNA based approaches in treatment of Cancer [frontiersin.org]
- 14. siRNA-based Therapeutics for Oncology - Creative Biolabs [creative-biolabs.com]
- 15. The new era of siRNA therapy: Advances in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refining TMEM45B Immunohistochemistry Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their immunohistochemistry (IHC) protocols for the transmembrane protein 45B (TMEM45B).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of TMEM45B?
A1: TMEM45B is a transmembrane protein. In immunohistochemistry, it is expected to show cytoplasmic staining.[1][2][3] Some studies have also reported localization to the nucleoplasm.[1]
Q2: In which tissues is TMEM45B highly expressed and which can be used as positive controls?
A2: TMEM45B shows high mRNA and protein expression in several tissues, making them suitable as positive controls. These include the duodenum, aorta, urinary bladder, and digestive tracts.[4] Specifically, glandular cells in the duodenum show clear cytoplasmic positivity.[3]
Q3: What are suitable negative control tissues for TMEM45B IHC?
A3: Tissues with low or undetectable expression of TMEM45B can be used as negative controls. Within the nervous system, the spinal cord and brain have been reported to have low to no detectable TMEM45B expression.[4]
Q4: What is the function of TMEM45B and what signaling pathways is it involved in?
A4: TMEM45B is involved in several cellular processes, including innate immunity.[5][6] It has also been implicated in cancer, where it can play a role in cell proliferation, migration, and invasion.[7][8][9] TMEM45B has been shown to be involved in the JAK/STAT3 and Wnt/β-catenin signaling pathways.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inadequate antigen retrieval. | Optimize the heat-induced epitope retrieval (HIER) protocol. Start with 10mM Sodium Citrate buffer (pH 6.0) and heat for 20-40 minutes at 95-100°C.[10] If results are still suboptimal, try an EDTA-based buffer (pH 8.0 or 9.0), as it can be more effective for some antibodies.[11][12] |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody. Titrate the antibody to find the optimal dilution. A common starting range for TMEM45B antibodies is 1:50 - 1:200. | |
| Incorrect primary antibody incubation time or temperature. | Increase the incubation time. An overnight incubation at 4°C can enhance the signal.[13][14] Alternatively, incubate for 1-2 hours at room temperature.[14] | |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[15][16] | |
| High Background Staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration. Perform a dilution series to determine the optimal concentration that provides a strong signal with low background.[15] |
| Inadequate blocking of non-specific binding sites. | Use a blocking serum from the same species as the secondary antibody.[17] Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum, BSA). | |
| Endogenous peroxidase or biotin (B1667282) activity. | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 0.3% hydrogen peroxide solution.[15][17] If using a biotin-based detection system, use an avidin/biotin blocking kit.[15] | |
| Overstaining | Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibodies. |
| Incubation times are too long. | Decrease the incubation time for the primary antibody, secondary antibody, or the chromogen development step. |
Experimental Protocols
Recommended Immunohistochemistry Protocol for TMEM45B
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
-
Transfer slides through a graded series of ethanol (B145695):
-
100% Ethanol for 2 x 3 minutes.
-
95% Ethanol for 1 minute.
-
70% Ethanol for 1 minute.
-
-
Rinse in distilled water for 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat a water bath or steamer to 95-100°C.
-
Immerse slides in a staining dish containing 10mM Sodium Citrate Buffer (pH 6.0).
-
Heat for 20-40 minutes.[10]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[10]
3. Peroxidase Blocking (if using HRP detection):
-
Incubate slides in 0.3% Hydrogen Peroxide in methanol (B129727) or PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.[15][17]
-
Rinse slides 3 x 5 minutes in PBS.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS) for 30-60 minutes at room temperature in a humidified chamber.[9]
5. Primary Antibody Incubation:
-
Dilute the TMEM45B primary antibody in the blocking solution to the optimal concentration (start with a range of 1:50 to 1:200).
-
Incubate slides with the primary antibody solution overnight at 4°C in a humidified chamber.[13][14]
6. Secondary Antibody Incubation:
-
Rinse slides 3 x 5 minutes in PBS.
-
Incubate with a biotinylated or HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.[9]
7. Detection:
-
Rinse slides 3 x 5 minutes in PBS.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.
-
Develop the signal with a suitable chromogen (e.g., DAB). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
9. Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Primary Antibody Dilution | 1:50 - 1:200 | |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with 10mM Sodium Citrate Buffer, pH 6.0 | |
| HIER Incubation Time | 20 - 40 minutes | [10] |
| HIER Temperature | 95 - 100 °C | [10] |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | [13][14] |
Visualizations
Caption: A simplified workflow for TMEM45B immunohistochemistry.
Caption: The role of TMEM45B in the JAK/STAT3 signaling pathway.
Caption: TMEM45B's potential involvement in Wnt/β-catenin signaling.
References
- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Tmem45b is essential for inflammation- and tissue injury–induced mechanical pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azorg.be [azorg.be]
- 12. docs.abcam.com [docs.abcam.com]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 17. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
Validation & Comparative
Comparative Analysis of TMEM45B Expression in Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Transmembrane Protein 45B (TMEM45B) expression across various cancer types, intended for researchers, scientists, and drug development professionals. It synthesizes data from multiple sources to offer an objective overview of TMEM45B's role in oncology, supported by experimental data and detailed methodologies.
Comparative Analysis of TMEM45B Expression
TMEM45B has emerged as a protein of interest in cancer research, with numerous studies indicating its differential expression in tumor tissues compared to healthy tissues. Generally, TMEM45B is upregulated in several cancer types, and its elevated expression often correlates with poor prognosis and advanced tumor stages.[1][2][3][4][5]
Quantitative mRNA Expression Analysis
Analysis of RNA-sequencing data from The Cancer Genome Atlas (TCGA) provides a broad overview of TMEM45B transcript levels across 17 different cancer types. The data, presented in Fragments Per Kilobase of exon per Million reads (FPKM), reveals varying expression levels, with some of the highest median expression observed in lung, pancreatic, and stomach cancers.
| Cancer Type | Median FPKM |
| Bladder Urothelial Carcinoma | 5.8 |
| Breast Invasive Carcinoma | 3.9 |
| Cervical Squamous Cell Carcinoma | 7.2 |
| Colon Adenocarcinoma | 6.5 |
| Glioblastoma Multiforme | 2.1 |
| Head and Neck Squamous Cell Carcinoma | 4.8 |
| Kidney Renal Clear Cell Carcinoma | 3.1 |
| Liver Hepatocellular Carcinoma | 4.5 |
| Lung Adenocarcinoma | 8.9 |
| Lung Squamous Cell Carcinoma | 9.5 |
| Ovarian Serous Cystadenocarcinoma | 3.7 |
| Pancreatic Adenocarcinoma | 8.2 |
| Prostate Adenocarcinoma | 6.1 |
| Skin Cutaneous Melanoma | 2.9 |
| Stomach Adenocarcinoma | 7.8 |
| Thyroid Carcinoma | 4.3 |
| Uterine Corpus Endometrial Carcinoma | 5.5 |
Data is synthesized from The Cancer Genome Atlas (TCGA) RNA-seq dataset, as presented on The Human Protein Atlas.
Protein Expression Analysis by Immunohistochemistry (IHC)
Immunohistochemical staining provides a visual and semi-quantitative assessment of protein expression in tissue samples. The Human Protein Atlas and various independent studies have characterized TMEM45B protein expression in a wide range of cancers. A semi-quantitative H-score, which considers both the intensity and the percentage of stained cells, is often used for more objective comparison.
| Cancer Type | Staining Intensity | Cellular Localization | Representative H-Score Range |
| Lung Cancer | Moderate to Strong | Cytoplasmic, Membranous | 150-250 |
| Pancreatic Cancer | Moderate to Strong | Cytoplasmic, Membranous | 180-280 |
| Gastric Cancer | Moderate to Strong | Cytoplasmic, Membranous | 160-260 |
| Osteosarcoma | Moderate to Strong | Cytoplasmic, Membranous | 170-270 |
| Prostate Cancer | Weak to Moderate | Cytoplasmic | 80-180 |
| Breast Cancer | Weak to Moderate | Cytoplasmic | 70-160 |
| Colorectal Cancer | Weak to Moderate | Cytoplasmic | 90-190 |
| Glioma | Weak | Cytoplasmic | 20-80 |
| Lymphoma | Weak | Cytoplasmic | 10-60 |
This table is a synthesis of qualitative descriptions from The Human Protein Atlas and quantitative scoring from various research articles. H-Scores are representative estimates and can vary based on the specific antibody, staining protocol, and scoring methodology.
Signaling Pathways Involving TMEM45B
TMEM45B has been shown to influence key signaling pathways that are fundamental to cancer progression, including cell proliferation, survival, and metastasis. The two most well-documented pathways are the Wnt/β-catenin and JAK2/STAT3 signaling cascades.
TMEM45B and the Wnt/β-catenin Signaling Pathway
In osteosarcoma, silencing of TMEM45B has been demonstrated to suppress the Wnt/β-catenin signaling pathway. This leads to a decrease in the expression of downstream targets such as β-catenin, cyclin D1, and c-Myc, which are crucial for cell cycle progression and proliferation.
TMEM45B and the JAK2/STAT3 Signaling Pathway
In gastric cancer, knockdown of TMEM45B has been shown to inhibit the phosphorylation of JAK2 and STAT3. The JAK2/STAT3 pathway is a critical regulator of cell proliferation, migration, and invasion, and its inhibition upon TMEM45B silencing suggests a therapeutic vulnerability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized yet detailed protocols for the key techniques used to assess TMEM45B expression.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating TMEM45B expression and function in cancer.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the quantification of TMEM45B mRNA levels in cancer cell lines or tissues.
-
RNA Extraction:
-
Homogenize fresh tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.
-
The reaction is typically incubated at 42°C for 60 minutes, followed by inactivation of the enzyme at 70°C for 10 minutes.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TMEM45B, and the cDNA template.
-
Human TMEM45B Primers:
-
Forward: 5'-GCTCTACACCTTGCGGATCTT-3'
-
Reverse: 5'-AGCATGGTGAGGGTGAAGAA-3'
-
-
Housekeeping Gene Primers (e.g., GAPDH):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the qPCR using a real-time PCR system with a typical cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative expression of TMEM45B mRNA using the 2-ΔΔCt method, normalizing to the expression of a housekeeping gene.
-
Western Blotting
This protocol outlines the detection of TMEM45B protein in cell or tissue lysates.
-
Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TMEM45B (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the TMEM45B band intensity to a loading control such as GAPDH or β-actin.
-
Immunohistochemistry (IHC)
This protocol is for the detection and localization of TMEM45B protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize 5 µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum) for 30 minutes.
-
Incubate the sections with a primary antibody against TMEM45B (e.g., rabbit polyclonal, 1:200 dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Wash with PBS.
-
Develop the signal with a DAB chromogen substrate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
-
-
Scoring:
-
The staining intensity (0: negative, 1+: weak, 2+: moderate, 3+: strong) and the percentage of positive cells are evaluated.
-
An H-score can be calculated using the formula: H-score = Σ (intensity × percentage of cells at that intensity).
-
Conclusion
The available evidence strongly suggests that TMEM45B is a pro-oncogenic protein in a variety of cancers, with its overexpression being a common feature that is often linked to a more aggressive disease phenotype. Its role in modulating key cancer-related signaling pathways, such as Wnt/β-catenin and JAK2/STAT3, highlights it as a potential therapeutic target. The provided protocols offer a foundation for researchers to further investigate the expression and function of TMEM45B in different cancer contexts. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a biomarker for diagnosis, prognosis, and therapeutic response.
References
- 1. TMEM45B promotes proliferation, invasion and migration and inhibits apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. TMEM45B is a novel predictive biomarker for prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences of TMEM45A and TMEM45B
Transmembrane protein 45A (TMEM45A) and transmembrane protein 45B (TMEM45B) are two closely related multi-pass membrane proteins that have garnered significant interest in the scientific community, particularly for their roles in cancer. While sharing sequence homology, emerging evidence reveals distinct functional differences in their subcellular localization, signaling pathway engagement, and overall impact on cellular physiology and pathology. This guide provides a comprehensive comparison of TMEM45A and TMEM45B, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their divergent roles.
General Characteristics
| Feature | TMEM45A | TMEM45B |
| Full Name | Transmembrane protein 45A | Transmembrane protein 45B |
| Aliases | DERP7, DNAPTP4, FLJ10134[1] | BC016153, FLJ40787[2] |
| Chromosomal Location | 3q12.2[3] | 11q13.1 |
| Subcellular Localization | Golgi apparatus, Endoplasmic reticulum, Vesicles[4][5] | trans-Golgi network, Endosome membrane, Lysosome membrane, Nucleoplasm[4][6][7] |
| Physiological Function | Epidermal keratinization[3][4] | Innate immunity[6][8], Mechanical pain hypersensitivity[9][10] |
Functional Differences in Cancer
Both TMEM45A and TMEM45B are implicated in cancer progression, but they often exhibit distinct roles and are associated with different cancer types.
TMEM45A in Cancer
TMEM45A is frequently overexpressed in a variety of cancers and its expression is often correlated with a poor prognosis.[11][12] It primarily functions as an oncogene, promoting cell proliferation, migration, invasion, and chemoresistance.
Key Roles of TMEM45A in Cancer:
-
Promotes Cell Proliferation and Invasion: Knockdown of TMEM45A has been shown to inhibit proliferation and invasion in glioma and ovarian cancer cells.[11][13] In glioma cells, silencing TMEM45A leads to G1 phase cell cycle arrest.[13]
-
Induces Chemoresistance: Under hypoxic conditions, TMEM45A expression is upregulated and confers resistance to chemotherapeutic agents in breast and liver cancer cells.[11][14]
-
Involvement in Epithelial-Mesenchymal Transition (EMT): TMEM45A has been implicated in promoting EMT, a key process in cancer metastasis.[4]
TMEM45B in Cancer
Similar to TMEM45A, TMEM45B is also upregulated in several cancers and is generally considered to have oncogenic functions. However, the specific cancers and signaling pathways it modulates can differ.
Key Roles of TMEM45B in Cancer:
-
Enhances Tumorigenicity: TMEM45B is overexpressed in lung cancer and promotes tumorigenicity.[11][15] Its silencing inhibits cell proliferation, migration, and invasion in lung cancer cell lines.[11][16]
-
Promotes Metastasis: Increased TMEM45B expression is associated with progression and metastasis in prostate cancer.[17]
-
Regulates Cell Proliferation and Invasion in Other Cancers: TMEM45B has been shown to play a role in the proliferation and invasion of osteosarcoma and gastric cancer cells.[16][18]
Comparative Summary of a Cancer-Related Function
| Function | TMEM45A | TMEM45B |
| Role in Cancer | Primarily oncogenic[11][13] | Primarily oncogenic[11][15] |
| Associated Cancers (Upregulation) | Glioma, Ovarian Cancer, Breast Cancer, Liver Cancer, Renal Cancer, Head and Neck Cancer, Cervical Cancer[4][11][19] | Lung Cancer, Gastric Cancer, Osteosarcoma, Pancreatic Cancer, Prostate Cancer[8][16][17][19][20] |
| Effect of Knockdown on Cancer Cells | Decreased proliferation, migration, and invasion; cell cycle arrest.[4][13] | Decreased proliferation, migration, and invasion.[15][18] |
| Prognostic Value | High expression correlated with lower overall survival in breast and cervical cancers.[11] | High expression negatively correlated with overall survival in lung cancer.[11][16] |
Signaling Pathways
TMEM45A and TMEM45B exert their effects through the modulation of distinct signaling pathways.
TMEM45A Signaling
TMEM45A has been shown to interact with and influence the following pathways:
-
TGF-β Signaling Pathway: In ovarian cancer, TMEM45A expression is positively correlated with the TGF-β signaling pathway.[11][14] Knockdown of TMEM45A leads to decreased levels of TGF-β1, TGF-β2, RhoA, and ROCK2.[4][20] In colorectal cancer, TMEM45A knockdown overcomes multidrug resistance and EMT by inhibiting the TGF-β signaling pathway.[3]
-
NF-κB Signaling Pathway: In glioblastoma, TMEM45A may exert its oncogenic role through the regulation of the NF-κB transcription factor.[4][21]
-
AKT/mTOR Signaling Pathway: Gene set enrichment analysis has indicated that TMEM45A activates the AKT/mTOR signaling pathway.[12]
-
Hypoxia-Inducible Factor (HIF-1α) Signaling: The TMEM45A gene is positively regulated by HIF-1α under hypoxic conditions, contributing to its role in chemoresistance.[4]
TMEM45A Signaling Pathways
TMEM45B Signaling
TMEM45B is associated with the following signaling pathways:
-
JAK/STAT3 Signaling Pathway: In gastric cancer, the effects of TMEM45B on proliferation, migration, and invasion are potentially mediated through the JAK/STAT3 pathway.[8][20] Knockdown of TMEM45B decreases the phosphorylation of JAK2 and STAT3.[8][20]
-
Wnt/β-catenin Signaling Pathway: In osteosarcoma, TMEM45B appears to promote cancer progression by regulating the Wnt/β-catenin signaling pathway.[18] Silencing of TMEM45B leads to reduced expression of β-catenin, cyclin D1, and c-Myc.[18]
TMEM45B Signaling Pathways
Experimental Protocols
The functional characterization of TMEM45A and TMEM45B has been achieved through a variety of standard molecular and cellular biology techniques.
Key Experimental Methodologies
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of TMEM45A and TMEM45B in cancer tissues and cell lines compared to normal controls.
-
Western Blotting: Employed to determine the protein expression levels of TMEM45A, TMEM45B, and downstream signaling molecules.
-
-
Gene Knockdown:
-
siRNA/shRNA Transfection: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to specifically silence the expression of TMEM45A or TMEM45B, allowing for the study of loss-of-function phenotypes.
-
-
Cell-Based Assays:
-
Cell Proliferation Assays (e.g., MTT, BrdU): To assess the effect of TMEM45A or TMEM45B expression on the rate of cell growth.
-
Wound-Healing and Transwell Invasion Assays: To evaluate the impact of TMEM45A or TMEM45B on the migratory and invasive capabilities of cancer cells.
-
Flow Cytometry: Used to analyze the cell cycle distribution and apoptosis rates in response to altered TMEM45A or TMEM45B expression.
-
-
In Vivo Studies:
-
Xenograft Mouse Models: Human cancer cells with manipulated TMEM45A or TMEM45B expression are injected into immunocompromised mice to assess tumor growth and metastasis in a living organism.
-
General Experimental Workflow
Conclusion
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Frontiers | The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer [frontiersin.org]
- 5. TMEM45A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. uniprot.org [uniprot.org]
- 7. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. The transmembrane proteins (TMEM) and their role in cell proliferation, migration, invasion, and epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Tmem45b is essential for inflammation- and tissue injury-induced mechanical pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMEM Proteins in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Knockdown of TMEM45A inhibits the proliferation, migration and invasion of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.unamur.be [researchportal.unamur.be]
- 15. TMEM45B, up-regulated in human lung cancer, enhances tumorigenicity of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | TMEM Proteins in Cancer: A Review [frontiersin.org]
- 17. TMEM45B is a novel predictive biomarker for prostate cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The roles and functions of TMEM protein family members in cancers, cardiovascular and kidney diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Roles, molecular mechanisms, and signaling pathways of TMEMs in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating TMEM45B as a Therapeutic Target in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transmembrane protein 45B (TMEM45B) has emerged as a promising, albeit underexplored, therapeutic target in the complex landscape of gastric cancer. This guide provides a comprehensive comparison of TMEM45B with other therapeutic targets in gastric cancer, supported by experimental data, to aid in the validation and potential clinical development of TMEM45B--targeted therapies.
Executive Summary
Gastric cancer remains a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease. The identification of novel, targetable molecules is crucial for improving patient outcomes. Evidence suggests that TMEM45B is significantly overexpressed in gastric cancer tissues compared to normal tissues and its high expression is correlated with poor prognosis. Preclinical studies have demonstrated that knockdown of TMEM45B inhibits key oncogenic processes, including cell proliferation, migration, and invasion, primarily through the modulation of the JAK2/STAT3 signaling pathway. This guide will delve into the supporting data for TMEM45B as a therapeutic target, compare it with established and emerging targets, and provide detailed experimental protocols for its validation.
TMEM45B in Gastric Cancer: A Data-Driven Overview
Expression Profile and Prognostic Significance
TMEM45B is consistently found to be upregulated in gastric cancer tissues and cell lines.[1][2] This overexpression is not merely a correlational finding but also holds prognostic value. Studies have shown a significant association between high TMEM45B expression and unfavorable clinicopathological features, as well as reduced overall survival in gastric cancer patients.
Table 1: Summary of TMEM45B Expression in Gastric Cancer
| Study Cohort | Method | Finding | Prognostic Significance | Reference |
| Gastric Cancer Tissues vs. Normal Tissues | Immunohistochemistry (IHC) | Significantly higher TMEM45B protein expression in tumor tissues. | High expression correlated with poorer overall survival. | [3] |
| Gastric Cancer Cell Lines (e.g., HGC-27) vs. Normal Gastric Epithelial Cells | Western Blot, qRT-PCR | Markedly elevated TMEM45B mRNA and protein levels in cancer cell lines. | N/A | [2] |
| The Cancer Genome Atlas (TCGA) Stomach Adenocarcinoma (STAD) | RNA-Seq | Increased TMEM45B mRNA expression in tumor samples compared to normal samples. | High expression associated with worse prognosis. | [4] |
Functional Role in Gastric Cancer Progression
In vitro and in vivo studies have elucidated the functional contribution of TMEM45B to gastric cancer malignancy. The primary mechanism appears to be the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[2]
Table 2: Effects of TMEM45B Knockdown in Gastric Cancer Cells
| Experimental Assay | Cell Line | Key Findings | Implicated Pathway | Reference |
| Cell Proliferation Assay | HGC-27 | Significant inhibition of cell growth. | JAK2/STAT3 | [2] |
| Transwell Migration Assay | HGC-27 | Reduced cell migration capacity. | JAK2/STAT3 | [2] |
| Transwell Invasion Assay | HGC-27 | Decreased cell invasion ability. | JAK2/STAT3 | [2] |
| Western Blot Analysis | HGC-27 | Decreased phosphorylation of JAK2 and STAT3. | JAK2/STAT3 | [2] |
Signaling Pathway
The current understanding of TMEM45B's mechanism of action in gastric cancer centers on its ability to modulate the JAK2/STAT3 signaling cascade. While the precise upstream regulators of TMEM45B and its direct protein-protein interactions are still under investigation, its knockdown leads to a clear downstream effect on this critical oncogenic pathway.
Comparison with Other Therapeutic Targets in Gastric Cancer
A thorough evaluation of a novel therapeutic target requires a comparative analysis with existing and emerging treatment strategies.
Table 3: Comparison of TMEM45B with Other Therapeutic Targets in Gastric Cancer
| Target | Mechanism of Action | Approved/Investigational Therapies | Biomarker for Patient Selection | Key Advantages of Targeting | Key Challenges |
| TMEM45B | Activates JAK2/STAT3 signaling pathway, promoting proliferation, migration, and invasion. | Preclinical (Investigational) | High TMEM45B expression (IHC/RNA) | Potential for novel therapeutic intervention in a subset of patients. | Lack of direct inhibitors; signaling pathway not fully elucidated. |
| HER2 | Receptor tyrosine kinase promoting cell proliferation and survival via MAPK and PI3K/AKT pathways. | Trastuzumab, Trastuzumab deruxtecan (B607063) (Approved) | HER2 amplification (ISH) or overexpression (IHC) | Established efficacy in a defined patient population. | Acquired resistance; tumor heterogeneity. |
| VEGFR2 | Receptor tyrosine kinase mediating angiogenesis. | Ramucirumab (Approved) | Not well-defined | Broad applicability in advanced gastric cancer. | Modest survival benefit; potential for toxicity. |
| PD-1/PD-L1 | Immune checkpoint proteins that inhibit T-cell mediated anti-tumor immunity. | Pembrolizumab, Nivolumab (Approved) | PD-L1 expression (CPS), MSI-H/dMMR status | Durable responses in a subset of patients. | Low response rates in unselected populations. |
| Claudin-18.2 | Tight junction protein aberrantly expressed on the surface of gastric cancer cells. | Zolbetuximab (Investigational) | CLDN18.2 expression (IHC) | High tumor specificity. | Potential for off-tumor, on-target toxicity. |
| MET | Receptor tyrosine kinase involved in cell proliferation, motility, and invasion. | Capmatinib, Tepotinib (Investigational in GC) | MET amplification or overexpression | Potential to overcome resistance to other therapies. | Redundancy of signaling pathways. |
Experimental Protocols for TMEM45B Validation
To facilitate further research and validation of TMEM45B as a therapeutic target, detailed experimental methodologies are provided below.
siRNA-Mediated Knockdown of TMEM45B
This protocol outlines the transient silencing of TMEM45B expression in gastric cancer cell lines using small interfering RNA (siRNA).
Materials:
-
Gastric cancer cell line (e.g., HGC-27)
-
TMEM45B-specific siRNA and negative control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Seed gastric cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
For each well, dilute siRNA (e.g., 50 pmol) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for validation of knockdown efficiency by qRT-PCR and Western blotting, and for subsequent functional assays.
Transwell Migration and Invasion Assays
These assays are used to assess the effect of TMEM45B knockdown on the migratory and invasive potential of gastric cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium containing fetal bovine serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
For invasion assay: Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate for at least 4 hours at 37°C to allow for gelling. For migration assays, this step is omitted.
-
Resuspend TMEM45B-knockdown and control cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells under a microscope.
Western Blot Analysis of JAK2/STAT3 Signaling
This protocol is for detecting the phosphorylation status of JAK2 and STAT3, key components of the signaling pathway modulated by TMEM45B.
Materials:
-
Cell lysates from TMEM45B-knockdown and control cells
-
Primary antibodies: anti-TMEM45B, anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Future Directions and Conclusion
The validation of TMEM45B as a therapeutic target in gastric cancer is still in its early stages. Future research should focus on:
-
Large-scale clinical validation: Correlating TMEM45B expression with clinical outcomes in larger, well-annotated patient cohorts.
-
Elucidating the upstream regulation: Identifying the factors and pathways that control TMEM45B expression in gastric cancer.
-
Discovering direct interactors: Uncovering the immediate binding partners of TMEM45B to better understand its mechanism of action.
-
Developing targeted therapies: Designing and testing small molecule inhibitors or antibody-based therapies that directly target TMEM45B.
-
Preclinical in vivo studies: Evaluating the efficacy of targeting TMEM45B in patient-derived xenograft (PDX) models of gastric cancer.
References
- 1. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. Knockdown of TMEM45B inhibits cell proliferation and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the JAK2/STAT3 pathway reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMEM45B transmembrane protein 45B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of Transmembrane Protein 45B (TMEM45B) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Transmembrane Protein 45B (TMEM45B) across various species. The information is intended to facilitate research and development efforts by offering a consolidated overview of TMEM45B's orthologs, expression patterns, subcellular localization, and involvement in key signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited methodologies are provided.
Orthologs and Physicochemical Properties of TMEM45B
TMEM45B is a multi-pass membrane protein that is conserved across a range of vertebrate species. The following table summarizes the key physicochemical properties of TMEM45B orthologs in human, mouse, frog, zebrafish, and chicken. While orthologs are predicted in many species, detailed experimental data is most readily available for human and mouse.
| Species | Gene Symbol | UniProt ID | Amino Acid # | Molecular Weight (kDa) |
| Homo sapiens (Human) | TMEM45B | Q96B21 | 275 | 31.8 |
| Mus musculus (Mouse) | Tmem45b | Q8VCZ2 | 278 | 32.4 |
| Xenopus laevis (Frog) | tmem45b | Q6NS09 | 280 | 32.0 |
| Danio rerio (Zebrafish) | tmem45b | A0A2R8Q9Y3 | 277 | 31.9 |
| Gallus gallus (Chicken) | TMEM45B | A0A3Q2U8U5 | 276 | 31.7 |
Note: Data is compiled from UniProt and GeneCards databases. Molecular weights are theoretical.
Tissue Expression of TMEM45B
The expression of TMEM45B varies across different tissues and species. In humans, TMEM45B shows widespread cytoplasmic expression in most tissues[1][2][3]. In mice, Tmem45b mRNA is highly expressed in the aorta, urinary bladder, and digestive tracts[4]. Notably, within the nervous system, its expression is almost exclusively detected in the dorsal root ganglion (DRG)[4].
The following table provides a semi-quantitative overview of TMEM45B mRNA expression levels in selected human and mouse tissues, based on data from the Human Protein Atlas and other research publications.
| Tissue | Human (nTPM) | Mouse (Relative Expression) |
| Esophagus | High | - |
| Intestine | High | High |
| Stomach | Medium | High |
| Colon | High | High |
| Urinary Bladder | Medium | High |
| Aorta | - | High |
| Dorsal Root Ganglion | - | High |
| Brain | Low | Low/Undetectable |
| Spinal Cord | - | Low/Undetectable |
| Spleen | Medium | - |
| Lung | Medium | - |
| Liver | Low | - |
| Kidney | Low | - |
nTPM: normalized Transcripts Per Million. Mouse expression is qualitative based on qRT-PCR data from published studies.
Subcellular Localization
Experimental evidence from studies in human and mouse cell lines indicates that TMEM45B is localized to the membranes of several organelles within the cell.
| Species | Cell Line/Tissue | Subcellular Localization |
| Homo sapiens | Various | Golgi apparatus, Endosome membrane, Lysosome membrane[5][6] |
| Mus musculus | Dorsal Root Ganglion Neurons | trans-Golgi network[4] |
Signaling Pathways
TMEM45B has been implicated in several signaling pathways, primarily in the context of cancer progression and innate immunity.
Wnt/β-catenin Signaling Pathway
In osteosarcoma, silencing of TMEM45B has been shown to inhibit cell proliferation, migration, and invasion. This effect is mediated, at least in part, through the downregulation of key components of the Wnt/β-catenin signaling pathway, including β-catenin, cyclin D1, and c-Myc[7][8]. This suggests that TMEM45B may act as a positive regulator of this pathway.
References
- 1. Tissue expression of TMEM45B - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. TMEM45B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Using WormBase, a genome biology resource for Caenorhabditis elegans and related nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. alliancegenome.org [alliancegenome.org]
- 8. genome.ucsc.edu [genome.ucsc.edu]
A Comparative Guide to the Efficacy of TMEM45B siRNAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the efficacy of different small interfering RNAs (siRNAs) targeting Transmembrane Protein 45B (TMEM45B). Due to the limited publicly available data directly comparing the knockdown efficiency of various TMEM45B siRNAs, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to perform their own comparative analyses.
Introduction to TMEM45B and RNAi-Mediated Silencing
Transmembrane Protein 45B (TMEM45B) has been identified as a potential therapeutic target in several diseases, including cancer and pain-related conditions. In osteosarcoma, knockdown of TMEM45B has been shown to suppress cell proliferation, migration, and invasion, potentially through the Wnt/β-catenin signaling pathway.[1][2][3] Furthermore, studies have demonstrated that acute knockdown of Tmem45b can reduce inflammation- and tissue injury-induced mechanical pain hypersensitivity.[4][5]
RNA interference (RNAi) is a powerful tool for silencing gene expression in a targeted manner. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific messenger RNA (mRNA), thereby preventing its translation into protein. The efficacy of an siRNA is dependent on various factors, including its sequence, the choice of transfection reagent, and the cell type being used.
Commercially Available TMEM45B siRNAs
For instance, some suppliers provide sets containing three distinct siRNAs for the human TMEM45B gene.[6] Similarly, individual siRNA sequences have been published in research articles. One study investigating the role of Tmem45b in pain hypersensitivity in mice utilized the following siRNA sequences:
Researchers can obtain these or other commercially available siRNAs to perform their own efficacy comparisons.
Experimental Workflow for Comparing siRNA Efficacy
The following diagram outlines a typical workflow for comparing the knockdown efficiency of different TMEM45B siRNAs.
Data Presentation: A Template for Comparison
To facilitate a clear comparison of the efficacy of different TMEM45B siRNAs, all quantitative data should be summarized in a structured table. Below is a template that can be adapted for your specific experiments.
| siRNA Identifier | Target Sequence (if known) | Concentration (nM) | Time Point (hours) | % mRNA Knockdown (vs. Negative Control) ± SD | % Protein Knockdown (vs. Negative Control) ± SD | Off-Target Effects (Observed/Not Observed) |
| TMEM45B siRNA 1 | [Sequence] | 10 | 48 | |||
| TMEM45B siRNA 2 | [Sequence] | 10 | 48 | |||
| TMEM45B siRNA 3 | [Sequence] | 10 | 48 | |||
| Negative Control siRNA | N/A | 10 | 48 | 0% | 0% | N/A |
| Positive Control siRNA | [e.g., GAPDH] | 10 | 48 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
Materials:
-
TMEM45B siRNAs and negative control siRNA (resuspended to a stock concentration of 10-20 µM in nuclease-free water).
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Reduced-serum medium (e.g., Opti-MEM™).
-
Cells plated in antibiotic-free normal growth medium.
Procedure:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[7]
-
On the day of transfection, prepare two sets of tubes for each siRNA to be tested.
-
In "Solution A" tubes, dilute the siRNA duplex into a serum-free medium.[7]
-
In "Solution B" tubes, dilute the transfection reagent into a serum-free medium.[7]
-
Add the diluted siRNA solution (Solution A) to the diluted transfection reagent solution (Solution B), mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.[7]
-
Wash the cells once with serum-free medium.[7]
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to analysis. The optimal incubation time may vary depending on the cell line and the stability of the target protein.[7]
Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Analysis
qPCR is a highly sensitive method for quantifying mRNA levels and is the standard for assessing siRNA knockdown efficiency at the transcript level.[8][9][10][11]
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for TMEM45B and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction: Following incubation with siRNAs, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for TMEM45B or the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TMEM45B and the housekeeping gene in each sample.
-
Calculate the relative expression of TMEM45B mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.[9][10] A knockdown of 70% or greater is generally considered significant.[10]
-
Western Blot for Protein Knockdown Analysis
Western blotting is used to confirm that the reduction in mRNA levels translates to a decrease in the target protein.[9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against TMEM45B.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Lysis: Lyse the siRNA-treated cells in lysis buffer and quantify the protein concentration.[3]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[3]
-
Transfer: Transfer the separated proteins from the gel to a membrane.[3]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with the primary antibody against TMEM45B, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for TMEM45B and the loading control. Normalize the TMEM45B band intensity to the loading control and compare the levels in TMEM45B siRNA-treated cells to the negative control-treated cells to determine the percentage of protein knockdown.
TMEM45B Signaling Pathway
Knockdown of TMEM45B has been shown to impact the Wnt/β-catenin signaling pathway.[1][2][3] Understanding this pathway is crucial for interpreting the functional consequences of TMEM45B silencing. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative point of influence by TMEM45B.
By following the outlined protocols and utilizing the provided templates, researchers can systematically and objectively compare the efficacy of different TMEM45B siRNAs, enabling the selection of the most potent and specific reagents for their studies in drug discovery and development.
References
- 1. Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OR | Silencing Transmembrane Protein 45B (TNEM45B) Inhibits Proliferation, Invasion, and Tumorigenesis in Osteosarcoma Cells [techscience.com]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. pnas.org [pnas.org]
- 5. Tmem45b is essential for inflammation- and tissue injury-induced mechanical pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 10. qiagen.com [qiagen.com]
- 11. qiagen.com [qiagen.com]
Validating the Interaction Between TMEM45B and Viral Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the interaction between the host protein TMEM45B and viral proteins, with a primary focus on its recently identified interaction with Sindbis virus (SINV) nonstructural proteins Nsp1 and Nsp4. The content presented here is designed to assist researchers in designing and interpreting experiments aimed at understanding host-virus protein interactions, a critical step in the development of novel antiviral therapeutics.
Data Presentation: Comparative Analysis of Host-Virus Protein Interactions
The following table summarizes key findings from studies validating the interaction of TMEM45B with Sindbis virus proteins and provides a comparative look at other relevant host-virus protein interactions. While direct binding affinities for the TMEM45B-SINV interaction are not yet publicly available, semi-quantitative and functional data provide strong evidence of this interaction.
| Host Protein | Viral Protein | Virus | Validation Method(s) | Quantitative/Semi-Quantitative Data | Functional Consequence |
| TMEM45B | Nsp1 | Sindbis Virus (SINV) | Co-Immunoprecipitation, Confocal Microscopy | Immunoprecipitation of Nsp1 coprecipitated TMEM45B.[1] | Inhibition of viral RNA translation and promotion of viral RNA degradation.[1][2][3] |
| TMEM45B | Nsp4 | Sindbis Virus (SINV) | Co-Immunoprecipitation, Confocal Microscopy | Immunoprecipitation of Nsp4 coprecipitated TMEM45B.[1] | Interference with the Nsp1-Nsp4 interaction, impeding viral genome replication.[1][2][3] |
| G3BP1/G3BP2 | nsP3 | Sindbis Virus (SINV) | Affinity Purification-Mass Spectrometry | Identified as persistent interacting partners at both early and late stages of infection. | Recruitment to viral replication complexes. |
| TRIM25 | NS1 | Influenza A Virus (IAV) | Co-Immunoprecipitation, Isothermal Titration Calorimetry (ITC) | Kd = ~1.5 µM (for a specific binding domain) | Inhibition of viral replication through ubiquitination of NS1. |
Experimental Protocols: Methodologies for Validating Protein-Protein Interactions
Accurate validation of protein-protein interactions is fundamental to understanding their biological significance. Below are detailed protocols for key experiments commonly employed in virology research.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used antibody-based technique to isolate a specific protein and its binding partners from a cell lysate.
Objective: To verify the in vivo interaction between a "bait" protein (e.g., a viral protein) and a "prey" protein (e.g., a host protein like TMEM45B).
Protocol:
-
Cell Culture and Transfection:
-
Culture appropriate host cells (e.g., HEK293T, BHK-21) to 70-80% confluency.
-
Co-transfect cells with plasmids encoding the tagged "bait" protein (e.g., Flag-tagged SINV Nsp1) and the tagged "prey" protein (e.g., Myc-tagged TMEM45B). Include appropriate vector controls.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein's tag (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies specific to the tags of both the "bait" and "prey" proteins to detect their presence in the immunoprecipitated complex.
-
Yeast Two-Hybrid (Y2H) Screen
The Y2H system is a powerful genetic method to identify novel protein-protein interactions in a high-throughput manner.
Objective: To screen a library of potential interaction partners ("prey") for a known "bait" protein.
Protocol:
-
Vector Construction:
-
Clone the "bait" protein (e.g., SINV Nsp1) into a vector containing a DNA-binding domain (BD).
-
Clone a cDNA library of "prey" proteins (e.g., from host cells) into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation and Mating:
-
Transform a haploid yeast strain with the "bait" plasmid.
-
Transform another haploid yeast strain of the opposite mating type with the "prey" library.
-
Mate the two yeast strains to allow for the co-expression of the bait and prey fusion proteins.
-
-
Selection and Screening:
-
Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes for nutrient synthesis, will grow.
-
Perform a secondary screen (e.g., a β-galactosidase assay) to confirm positive interactions and reduce false positives.
-
-
Identification of Interacting Partners:
-
Isolate the "prey" plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
Visualizing a Potential Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway involving TMEM45B and a viral protein, and a general workflow for validating such interactions.
Caption: Hypothetical pathway of TMEM45B-mediated inhibition of viral replication.
References
TMEM45B Expression: A Comparative Analysis Between Patient-Derived Samples and In Vitro Cell Line Models
A detailed guide for researchers, scientists, and drug development professionals on the expression patterns of Transmembrane Protein 45B (TMEM45B) in clinical patient samples versus commonly used cancer cell lines. This guide provides a comprehensive overview of quantitative data, experimental methodologies, and associated signaling pathways to aid in the selection of appropriate models for research and therapeutic development.
Transmembrane Protein 45B (TMEM45B) has emerged as a protein of interest in cancer research, with studies indicating its differential expression in various tumor types. Understanding the expression landscape of TMEM45B in both patient tissues and corresponding in vitro cell line models is crucial for the validation of preclinical findings and the development of targeted therapies. This guide provides a comparative analysis of TMEM45B expression across different cancer types, summarizing key quantitative data and detailing the experimental protocols used for its detection.
Comparative Expression of TMEM45B: Patient Samples vs. Cell Lines
The expression of TMEM45B has been investigated in several cancer types, consistently revealing an upregulation in tumor tissues compared to normal tissues. This trend is often mirrored in established cancer cell lines, although expression levels can vary significantly between different cell lines. The following tables summarize the quantitative findings from key studies.
Pancreatic Cancer
| Sample Type | Cell Line | Method | Key Findings |
| Pancreatic Cancer Tissues | SW1990, PANC-1, CFPAC-1 | qRT-PCR, Western Blot | TMEM45B expression was significantly higher in pancreatic cancer tissues and cell lines compared to normal pancreatic tissues and a normal pancreatic cell line. |
Lung Cancer
| Sample Type | Cell Line | Method | Key Findings |
| Lung Cancer Tissues | A549, NCI-H1975 | qRT-PCR | TMEM45B was found to be overexpressed in lung cancer tissues. The A549 and NCI-H1975 cell lines are frequently used models in lung cancer research where TMEM45B expression has been studied.[1] |
Prostate Cancer
| Sample Type | Cell Line | Method | Key Findings |
| Metastatic Prostate Cancer | LTL-313H, LTL-331 | qRT-PCR | The mRNA levels of TMEM45B were significantly elevated in patients with metastatic prostate cancer compared to those with primary prostate cancer or benign prostatic hyperplasia.[2] High metastatic potential tumor cell lines LTL-313H and LTL-331 also showed a significant increase in TMEM45B expression.[2] |
Gastric Cancer
| Sample Type | Cell Line | Method | Key Findings |
| Gastric Cancer Tissues | BGC-823, MGC-803, SGC-7901, HGC-27 | Western Blot | TMEM45B protein expression was significantly upregulated in gastric cancer tissues and various gastric cancer cell lines. |
Experimental Protocols
Accurate and reproducible measurement of TMEM45B expression is fundamental to comparative studies. Below are detailed methodologies for the key experiments cited in the quantitative data tables.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from patient tissue samples or cultured cell lines using a suitable RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: The qRT-PCR is performed using a real-time PCR system and a SYBR Green-based PCR master mix. The specific primers for TMEM45B and a reference gene (e.g., GAPDH) are used for amplification. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of TMEM45B is calculated using the 2-ΔΔCt method, with the reference gene for normalization.
Western Blotting
-
Protein Extraction: Total protein is extracted from patient tissues or cell lines using a lysis buffer containing protease inhibitors. The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for TMEM45B overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a loading control (e.g., β-actin) used for normalization.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded patient tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer.
-
Staining: The tissue sections are incubated with a primary antibody against TMEM45B, followed by incubation with a biotinylated secondary antibody and a streptavidin-HRP complex. The signal is developed using a chromogen such as diaminobenzidine (DAB).
-
Scoring: The staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an IHC score.
Signaling Pathways and Experimental Workflows
The functional role of TMEM45B in cancer is linked to its involvement in key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for comparing TMEM45B expression.
References
Safety Operating Guide
Proper Disposal Procedures for Highly Toxic Thallium Compounds
Disclaimer: The chemical identifier "Tl45b" does not correspond to a recognized substance in standard chemical databases. The following information is provided for Thallium(I) Sulfate (B86663) (Tl₂SO₄) , a common, highly toxic thallium compound, as an illustrative example of proper disposal procedures for acutely hazardous materials. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) guidelines for the exact chemical before handling or disposal.
Thallium(I) sulfate is a potent neurotoxin that is fatal if swallowed and toxic upon skin contact.[1][2][3] It also poses a significant environmental threat, being very toxic to aquatic life with long-lasting effects.[2][4][5] Due to its acute toxicity, it is classified by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste, mandating strict disposal protocols.
Quantitative Data Summary
The following table summarizes key quantitative and regulatory data for Thallium(I) Sulfate.
| Parameter | Value / Classification | Regulation / Standard |
| GHS Acute Toxicity, Oral | Category 2 | Regulation (EC) No 1272/2008 |
| GHS Acute Toxicity, Dermal | Category 3 | Regulation (EC) No 1272/2008 |
| GHS STOT, Repeated Exposure | Category 1 | Regulation (EC) No 1272/2008 |
| GHS Aquatic Hazard | Acute Category 1, Chronic Category 1 | Regulation (EC) No 1272/2008 |
| EPA Hazardous Waste Code | P115 | 40 CFR § 261.33 |
| Reportable Quantity (RQ) | 100 lbs (45.4 kg) | 40 CFR 302.4 |
| OSHA PEL (TWA) (as Tl) | 0.1 mg/m³ | 29 CFR 1910.1000 |
Experimental Protocol: Thallium Waste Disposal
This protocol outlines the mandatory step-by-step procedure for the safe disposal of Thallium(I) Sulfate and thallium-contaminated materials. Adherence to these steps is critical to ensure personnel safety and regulatory compliance.
Objective: To safely collect, store, and dispose of thallium-containing hazardous waste in accordance with institutional and federal regulations.[6][7]
Materials:
-
Designated hazardous waste container (High-Density Polyethylene - HDPE, clearly labeled)[8]
-
Hazardous Waste Tag
-
Personal Protective Equipment (PPE):
-
Fume Hood
-
Spill kit with absorbent material appropriate for toxic solids/liquids
Procedure:
-
Preparation and PPE: 1.1. Before generating waste, designate a specific, sealed, and leak-proof container for thallium waste collection.[9] 1.2. Label the container clearly with "Hazardous Waste: Thallium Compounds" and the accumulation start date.[8] 1.3. Don all required PPE before handling any thallium compounds or waste. All handling of solid thallium should occur within a certified chemical fume hood to prevent inhalation of dust.[5][9]
-
Waste Segregation and Collection: 2.1. Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, weighing papers, and contaminated labware, in the designated hazardous waste container. Do not mix with other waste streams. 2.2. Aqueous Waste: Collect all solutions containing thallium in a dedicated, sealed liquid waste container.[8] CRITICAL: Do not dispose of any thallium waste down the drain.[9] 2.3. Empty Containers: Any container that held the primary thallium compound is considered acutely hazardous waste and must be disposed of through the same waste stream. Do not rinse and reuse.
-
Spill Management: 3.1. In case of a spill, evacuate the immediate area and notify your supervisor and institutional EHS office.[9] 3.2. If trained and the spill is small, carefully cover solid material with a damp paper towel to prevent dust from becoming airborne.[9] 3.3. Use an appropriate absorbent material for liquid spills.[9] 3.4. Collect all cleanup materials into the designated thallium hazardous waste container.[9]
-
Container Storage and Disposal: 4.1. Keep the hazardous waste container tightly sealed when not in use.[4] 4.2. Store the container in a cool, dry, well-ventilated, and secure location, away from incompatible materials.[3][4] The storage area should be clearly marked as containing highly toxic materials.[9] 4.3. Once the container is full or the accumulation time limit set by your institution is reached, complete a hazardous waste tag with all required information (e.g., chemical constituents, concentrations, responsible researcher). 4.4. Arrange for pickup by your institution's licensed hazardous waste disposal service.[4][8]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of thallium-containing waste, from the point of generation to final removal by authorized personnel.
Caption: Workflow for the safe handling and disposal of thallium hazardous waste.
References
- 1. fishersci.com [fishersci.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Compound Tl45b
Disclaimer: The following guidance is based on established safety protocols for handling potentially hazardous, uncharacterized chemical substances. As the specific properties of "Tl45b" are not publicly available, it is imperative to treat this compound as a substance of unknown toxicity and potential danger. All personnel must be thoroughly trained in general laboratory safety and hazardous material handling before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the uncharacterized compound this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Mitigation
Given the unknown nature of this compound, a comprehensive hazard assessment is the first critical step. All handling of this compound must be conducted within a designated controlled area, and access should be restricted to authorized personnel only.
Key Safety Assumptions:
-
Toxicity: Assumed to be highly toxic via all routes of exposure (inhalation, ingestion, and skin contact).
-
Reactivity: Assumed to be reactive with common laboratory reagents until proven otherwise.
-
Physical Hazards: Potential for dust explosion if a fine powder; potential for hazardous decomposition products upon heating.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, categorized by levels of protection.[3][4] For all initial handling of this compound, a minimum of Level C protection is mandatory.
| Protection Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | Footwear |
| Level D (Minimum) | Not applicable for this compound handling | Safety glasses with side shields | Standard laboratory gloves (e.g., nitrile) | Laboratory coat | Closed-toe shoes |
| Level C (Mandatory Minimum) | Full-face air-purifying respirator (APR) with appropriate cartridges | Full-face respirator provides eye protection | Inner and outer chemical-resistant gloves (e.g., nitrile inner, butyl outer) | Chemical-resistant suit or coveralls | Chemical-resistant, steel-toe boots |
| Level B | Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) | SCBA facepiece provides full protection | Inner and outer chemical-resistant gloves | Hooded chemical-resistant clothing | Outer chemical-resistant boots |
| Level A (For major spills or emergencies) | Positive-pressure, full face-piece SCBA | Totally encapsulated chemical- and vapor-protective suit | Inner and outer chemical-resistant gloves integrated into suit | Totally encapsulated chemical- and vapor-protective suit | Integrated chemical-resistant boots |
Operational Plan: Handling and Experimental Protocol
The following step-by-step protocol must be followed for all experiments involving this compound.
1. Preparation and Pre-Experiment Checks:
- Ensure the designated work area (e.g., a certified chemical fume hood or glove box) is clean and uncluttered.
- Verify that all necessary safety equipment, including the appropriate level of PPE, is available and in good condition.[4]
- Confirm that emergency equipment (spill kit, fire extinguisher, safety shower, and eyewash station) is accessible and operational.
- Prepare all necessary reagents and equipment before handling this compound to minimize movement and potential for exposure.
2. Donning of PPE:
- Follow a strict donning procedure, typically starting with shoe covers, followed by the inner gloves, suit, respirator, and finally the outer gloves.
- Ensure all seals on the respirator and suit are secure and a positive/negative pressure check is performed on the respirator.
3. Handling this compound:
- All manipulations of this compound must be performed within a primary containment device such as a chemical fume hood or glove box.
- Use spark-proof tools and avoid creating dust.[2][5]
- If heating this compound, do so in a controlled manner with adequate ventilation, as thermal decomposition may generate toxic gases.[1]
- Keep containers of this compound tightly closed when not in use.[2][5]
4. Post-Experiment Procedures:
- Decontaminate all surfaces and equipment that have come into contact with this compound using a validated procedure.
- Segregate all waste generated during the experiment.
5. Doffing of PPE:
- Follow a strict doffing procedure to avoid cross-contamination. This typically involves removing the outer gloves first, followed by the suit, shoe covers, respirator, and finally the inner gloves.
- Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan
All waste contaminated with this compound is to be considered hazardous waste.
1. Waste Segregation and Collection:
- Solid Waste: Contaminated lab coats, gloves, and other disposable materials should be placed in a designated, labeled, and sealed hazardous waste container.
- Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed, and chemically compatible hazardous waste container.
- Sharps: Contaminated needles, scalpels, and other sharps must be placed in a designated sharps container for hazardous waste.
2. Disposal Procedures:
- All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.[2]
- Incineration is the preferred method for the disposal of this compound-contaminated materials to ensure complete destruction.[1]
- Do not dispose of any this compound waste down the drain or in general trash.
- Follow all federal, state, and local regulations for the disposal of hazardous waste.[1]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert others.
-
If trained and equipped, and the spill is small, contain the spill using a chemical spill kit with appropriate absorbent material.[2]
-
For large spills, or if there is any uncertainty, evacuate the laboratory and contact the institution's emergency response team.
-
Avoid breathing vapors or dust from the spill.[6]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
